Edrophonium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPIUXAUPYIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-83-0 | |
| Record name | Benzenaminium, N-ethyl-3-hydroxy-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edrophonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDROPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX008093VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Edrophonium Bromide on Motor End-Plates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor that has historically been a cornerstone in the diagnosis of myasthenia gravis and for the reversal of neuromuscular blockade.[1][2] Its mechanism of action at the motor end-plate is centered on its interaction with acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3] By inhibiting AChE, edrophonium increases the concentration and prolongs the residence time of ACh in the synaptic cleft, thereby enhancing neuromuscular transmission.[3] This guide provides a comprehensive technical overview of the molecular interactions, binding kinetics, and the downstream signaling effects of edrophonium at the neuromuscular junction. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows to support further research and drug development in this area.
Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
The primary mechanism of action of this compound is the reversible inhibition of acetylcholinesterase (AChE) at the motor end-plate.[4] AChE is a critical enzyme that rapidly hydrolyzes acetylcholine into choline and acetate, terminating the neurotransmission signal.[5] Edrophonium, as a quaternary ammonium compound, binds non-covalently to the anionic and esteratic sites of the AChE enzyme.[6] This binding is transient, accounting for the drug's rapid onset and short duration of action.[1]
The inhibition of AChE by edrophonium leads to an accumulation of acetylcholine in the synaptic cleft.[3] This elevated concentration of ACh results in the repetitive binding of the neurotransmitter to postsynaptic nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane, leading to an enhanced and prolonged end-plate potential (EPP).[7][8] If the EPP reaches the threshold, it triggers a muscle action potential and subsequent muscle contraction.[9]
Interestingly, the nature of edrophonium's inhibition of AChE can be concentration-dependent. At lower concentrations, it is considered a competitive inhibitor, while at higher concentrations, it exhibits a mixed inhibition profile.[10]
Quantitative Analysis of Edrophonium-AChE Interaction
The potency of edrophonium as an AChE inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme and the experimental conditions.
| Parameter | Value (µM) | Enzyme Source | Reference |
| Ki | 0.2 | Human Red Blood Cells | [11] |
| Ki | 0.2 | Purified Calf Forebrain | [11] |
| Ki | 0.4 | Octopus Brain | [11] |
| IC50 | 0.2 | Human Red Blood Cells | [11] |
| IC50 | 0.05 | Purified Calf Forebrain | [11] |
| IC50 | 0.5 | Octopus Brain | [11] |
| IC50 | 0.08 ± 0.006 | Loxostege sticticalis | [12] |
Beyond Acetylcholinesterase Inhibition: Pre- and Post-Synaptic Effects
While the primary action of edrophonium is the inhibition of AChE, research has revealed additional effects on both the pre-synaptic and post-synaptic components of the neuromuscular junction.
Pre-Synaptic Effects
Edrophonium has been shown to have pre-synaptic effects that can modulate acetylcholine release. In some experimental models, particularly in curarized muscle preparations, edrophonium can increase the quantal release of acetylcholine.[13] Furthermore, it can induce repetitive antidromic discharges in the motor nerve, which can contribute to the facilitation of neuromuscular transmission.[13]
Post-Synaptic Effects on Nicotinic Acetylcholine Receptors (nAChRs)
Edrophonium can also directly interact with post-synaptic nicotinic acetylcholine receptors. Studies have shown that edrophonium can cause a concentration-dependent inhibition of nAChR currents.[14] This inhibition is voltage-dependent, suggesting a degree of channel block.[14] The IC50 for this inhibition varies with the membrane potential.
| Membrane Potential | IC50 (µM) | Reference |
| -60 mV | 82.1 ± 5.0 | [14] |
| -90 mV | 50.8 ± 2.7 | [14] |
| -120 mV | 41.1 ± 1.3 | [14] |
Additionally, edrophonium can enhance the desensitization of nAChRs, which may contribute to its clinical effects.[14]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex interactions of edrophonium at the motor end-plate, the following diagrams have been generated using the DOT language.
Experimental Protocols
Determination of AChE Inhibition by Edrophonium using Ellman's Assay
This protocol is adapted from the widely used Ellman's method for measuring acetylcholinesterase activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water. Prepare this fresh daily.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer. Protect from light.
-
Prepare a stock solution of this compound in deionized water and perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Protocol (96-well plate format):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the this compound solution at various concentrations (or vehicle for control wells).
-
Add 10 µL of the DTNB solution to each well.
-
To initiate the reaction, add 20 µL of the ATCI substrate solution to all wells.
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
The percent inhibition for each edrophonium concentration is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the edrophonium concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's mechanism of action at the motor end-plate is a multifaceted process primarily driven by its reversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing neuromuscular transmission. However, its interactions are not limited to AChE, with demonstrable effects on both pre-synaptic acetylcholine release and post-synaptic nicotinic acetylcholine receptors. A thorough understanding of these intricate interactions, supported by quantitative kinetic data and robust experimental protocols, is essential for the continued exploration of cholinergic modulation in both research and therapeutic contexts. The data and methodologies presented in this guide offer a comprehensive resource for professionals in the field of drug development and neuroscience.
References
- 1. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Edrophonium Challenge Test for Cervical Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jayandjames.com [jayandjames.com]
- 5. benchchem.com [benchchem.com]
- 6. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuromuscular actions of edrophonium in the lateral segmental tail muscle of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction between edrophonium (tensilon) and acetylcholine at the motor end-plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuromuscular Junction in Health and Disease: Molecular Mechanisms Governing Synaptic Formation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukessays.com [ukessays.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. The mechanism of the facilitatory action of edrophonium in cat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of anticholinesterases and their effects on acetylcholine-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Edrophonium Bromide's Binding Affinity for Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of edrophonium bromide for its target enzyme, acetylcholinesterase (AChE). Edrophonium is a short-acting, reversible cholinesterase inhibitor that has been historically used in the diagnosis of myasthenia gravis.[1] Its mechanism of action lies in its ability to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the neuromuscular junction.[1][2] This document details the quantitative aspects of this interaction, the experimental protocols for its determination, and the underlying molecular and cellular pathways.
Quantitative Analysis of Binding Affinity
The binding affinity of edrophonium for acetylcholinesterase can be quantified by various parameters, primarily the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of the inhibitor required to occupy half of the enzyme's active sites at equilibrium, providing a direct measure of binding affinity. The IC₅₀ value is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity in vitro.
Below is a summary of experimentally determined binding affinity values for edrophonium against acetylcholinesterase from various sources.
| Species/Source of AChE | Inhibition Constant (Kᵢ) (µM) | IC₅₀ (µM) |
| Human Red Blood Cells | 0.2[3] | 0.2[3] |
| Purified Calf Forebrain | 0.2[3] | 0.05[3] |
| Octopus Brain | 0.4[3] | 0.5[3] |
| Loxostege sticticalis | - | 0.08 ± 0.006[4] |
Molecular Interaction and Binding Site
X-ray crystallography studies have revealed the precise binding site of edrophonium within the acetylcholinesterase enzyme. Edrophonium binds within the active site gorge of AChE, a deep and narrow cavity lined with aromatic amino acid residues.[5]
Key interactions include:
-
Cation-π Interaction: The quaternary ammonium group of edrophonium interacts with the indole ring of Tryptophan 84 (W84) at the base of the gorge.[5]
-
Hydrogen Bonding: The hydroxyl group of edrophonium can form hydrogen bonds with surrounding residues.
-
Conformational Change: The binding of edrophonium induces a conformational change in the active site, particularly in Serine 200 (S200), a key residue in the catalytic triad.[6]
This binding is considered competitive, as edrophonium directly occupies the active site, also known as the acylation site (A-site), thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed.[7] This contrasts with inhibitors that bind to the peripheral anionic site (P-site) at the entrance of the gorge.[8][9][10]
Experimental Protocols
The determination of the binding affinity of edrophonium for acetylcholinesterase is most commonly performed using the Ellman assay.[11][12] This spectrophotometric method provides a robust and reliable means to measure AChE activity and its inhibition.
Principle of the Ellman Assay
The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The reaction proceeds in two steps:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate.
-
Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.
The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like edrophonium, this rate is reduced.
Detailed Protocol for Kᵢ Determination
Materials:
-
Purified acetylcholinesterase (from a suitable source, e.g., human recombinant, bovine erythrocytes)
-
This compound solutions of varying concentrations
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, edrophonium, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Buffer only.
-
Control (No Inhibitor): AChE, DTNB, and buffer.
-
Inhibitor Wells: AChE, DTNB, and varying concentrations of edrophonium.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI) to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each edrophonium concentration.
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration (Lineweaver-Burk plot) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition.
-
The Kᵢ can be determined from these plots. For competitive inhibition, the apparent Kₘ increases with inhibitor concentration. The Kᵢ can be calculated from the relationship: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
The primary effect of edrophonium is the inhibition of acetylcholinesterase, which sets off a cascade of events in cholinergic signaling.
Mechanism of Acetylcholinesterase Inhibition by Edrophonium
The following diagram illustrates the competitive inhibition of AChE by edrophonium.
Caption: Competitive inhibition of AChE by edrophonium, preventing acetylcholine hydrolysis.
Experimental Workflow for Determining Binding Affinity
This diagram outlines the key steps in the experimental determination of edrophonium's binding affinity for AChE.
Caption: Experimental workflow for Kᵢ determination of edrophonium using the Ellman assay.
Cholinergic Signaling Pathway and the Effect of Edrophonium
The inhibition of AChE by edrophonium has significant downstream effects on cholinergic signaling. The accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[1][13]
Caption: Edrophonium inhibits AChE, increasing ACh in the synapse and receptor stimulation.
References
- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Edrophonium - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. mdpi.com [mdpi.com]
- 8. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral binding site is involved in the neurotrophic activity of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Edrophonium Bromide in Isolated Nerve-Muscle Preparations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor that plays a significant role in the diagnosis of myasthenia gravis and the reversal of neuromuscular blockade.[1][2][3] Its primary mechanism of action is the inhibition of AChE at the neuromuscular junction, leading to an accumulation of acetylcholine (ACh) in the synaptic cleft.[2][4] This guide provides a comprehensive overview of the pharmacodynamics of this compound in isolated nerve-muscle preparations, a critical ex vivo model for studying neuromuscular transmission. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Edrophonium's effects are primarily mediated through its interaction with acetylcholinesterase. By reversibly binding to the enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and prolonging the residence time of the neurotransmitter in the synaptic cleft.[1][2] This enhanced availability of acetylcholine leads to increased activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, resulting in improved neuromuscular transmission and reversal of muscle weakness in certain pathological conditions.[3]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the key events at the neuromuscular junction and the site of action for this compound.
Presynaptic Effects
While the primary action of edrophonium is postsynaptic through the inhibition of AChE, some studies suggest it may also have presynaptic effects. Evidence indicates that edrophonium can increase the fractional release of acetylcholine from the motor nerve terminal, although the precise mechanism for this is not fully elucidated.[5] This presynaptic action may contribute to its overall facilitatory effect on neuromuscular transmission.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacodynamics of this compound.
Table 1: Acetylcholinesterase Inhibition
| Species/Tissue | IC50 (µM) | Ki (µM) | Notes |
| Loxostege sticticalis (moth) | 0.08 ± 0.006 | - | Purified AChE.[6] |
| Human Red Blood Cells | 0.2 | 0.2 | Competitive inhibition.[7] |
| Calf Forebrain | 0.05 | 0.2 | Competitive inhibition.[7] |
| Octopus Brain | 0.5 | 0.4 | Competitive inhibition.[7] |
| Xenopus laevis oocytes (nAChR) | 82.1 ± 5.0 (-60 mV) | - | Voltage-dependent inhibition of nAChR current.[8] |
| 50.8 ± 2.7 (-90 mV) | |||
| 41.1 ± 1.3 (-120 mV) |
Table 2: Reversal of Neuromuscular Blockade (ED50 Values)
| Neuromuscular Blocking Agent | ED50 (mg/kg) | Species | Experimental Conditions |
| Vecuronium | - | Human | Reversal time to a train-of-four ratio of 0.7 was significantly shorter with neostigmine than edrophonium (0.75 mg/kg).[9] |
| Atracurium | - | Human | A bolus dose of 0.75 mg/kg restored twitch response to 100% in 4.7 ± 2.2 min.[10] |
| Pancuronium | - | Human | Adequate reversal was achieved in patients with spontaneous recovery of train-of-four fade ratios to at least 0.10.[11] |
| Mivacurium | 0.125 | Human | Hastened reversal of deep block by approximately four minutes.[12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the pharmacodynamics of this compound in isolated nerve-muscle preparations.
Rat Phrenic Nerve-Hemi-Diaphragm Preparation
This preparation is a classic model for studying neuromuscular transmission in a mammalian system.[13]
3.1.1. Dissection and Mounting:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemi-diaphragm with the phrenic nerve attached, ensuring the nerve remains intact.
-
Mount the preparation in an organ bath containing Krebs-Ringer solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM Glucose), maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Attach the central tendon to a fixed point and the costal margin to an isometric force transducer.
-
Place the phrenic nerve on a pair of platinum stimulating electrodes.
3.1.2. Experimental Procedure:
-
Allow the preparation to equilibrate for at least 30 minutes.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.
-
Record baseline twitch tension for a stable period.
-
Introduce this compound into the organ bath at desired concentrations.
-
Record the changes in twitch tension to determine the concentration-response relationship.
-
To study the reversal of neuromuscular blockade, first introduce a neuromuscular blocking agent (e.g., vecuronium) to induce a stable block (e.g., 90% reduction in twitch height), then add edrophonium to assess the recovery of twitch tension.
Frog Sartorius Nerve-Muscle Preparation
This preparation is a robust model for electrophysiological studies of the neuromuscular junction.
3.2.1. Dissection and Mounting:
-
Humanely euthanize a frog (e.g., Rana pipiens) according to approved institutional protocols.
-
Dissect the sartorius muscle along with its innervating sciatic nerve.
-
Pin the muscle in a recording chamber containing frog Ringer's solution (composition: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 2.15 mM Na₂HPO₄, 0.85 mM NaH₂PO₄).
-
Place the sciatic nerve in a suction electrode for stimulation.
3.2.2. Electrophysiological Recording:
-
Impale a muscle fiber near the end-plate region with a glass microelectrode filled with 3 M KCl to record intracellular potentials.
-
Stimulate the nerve to elicit end-plate potentials (EPPs).
-
Record spontaneous miniature end-plate potentials (MEPPs).
-
After obtaining stable baseline recordings, perfuse the chamber with Ringer's solution containing this compound at various concentrations.
-
Record the effects of edrophonium on the amplitude and decay time of EPPs and the frequency and amplitude of MEPPs.
Conclusion
Isolated nerve-muscle preparations are indispensable tools for elucidating the pharmacodynamics of neuromuscular agents like this compound. This guide provides a foundational understanding of its mechanism of action, quantitative efficacy, and the experimental protocols required for its study. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their ongoing efforts to understand and modulate neuromuscular function.
References
- 1. What is Edrophonium Chloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]
- 3. Edrophonium - Wikipedia [en.wikipedia.org]
- 4. edrophonium chloride [glowm.com]
- 5. The mechanism of the facilitatory action of edrophonium in cat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A histological and electrophysiological study of the effects of colchicine on the frog sartorius nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reconstruction of the action potential of frog sartorius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Edrophonium Bromide's Intricate Dance at the Presynaptic Terminal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrophonium bromide, a quaternary ammonium compound, is clinically recognized for its transient inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh). This guide delves into the complex and sometimes paradoxical effects of this compound on presynaptic acetylcholine release. Beyond its canonical role in augmenting synaptic ACh levels through AChE inhibition, evidence suggests a more intricate presynaptic pharmacology. This includes direct modulation of presynaptic receptors and potentially other elements of the neurotransmitter release machinery. This document provides a comprehensive overview of the current understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal and most well-understood mechanism of this compound is its reversible inhibition of AChE. By binding to the anionic site of the enzyme, edrophonium prevents the breakdown of ACh in the synaptic cleft. This leads to an increased concentration and prolonged residence time of ACh, thereby enhancing cholinergic transmission at both neuromuscular junctions and autonomic ganglia.
Beyond AChE Inhibition: Direct Presynaptic Effects
Emerging research indicates that the effects of this compound extend beyond simple AChE inhibition, involving direct interactions with presynaptic components. These actions can be both inhibitory and facilitatory, depending on the concentration and the specific synapse being studied.
Inhibition of Evoked Acetylcholine Release
Studies on the rat superior cervical ganglion have revealed a potential direct presynaptic inhibitory action of edrophonium. At concentrations ranging from 10 to 500 µM, while basal and high-potassium-evoked ACh release were unaffected, the evoked increase in ACh release, when calculated as a multiple of the basal release, was significantly reduced by approximately 30%[1]. This inhibitory effect appears to be independent of its anticholinesterase activity and is not mediated by M1 or M2 muscarinic receptors[1].
Facilitation of Transmitter Release
Conversely, in curarized cat skeletal muscle, edrophonium has been shown to increase the quantal content of transmitter release. This suggests a facilitatory effect on the presynaptic terminal, potentially by increasing the size of the readily releasable pool of synaptic vesicles or enhancing the probability of vesicle fusion. One proposed mechanism for its anti-curare effect, independent of AChE inhibition, is that edrophonium may act as a partial agonist at presynaptic nicotinic autoreceptors, leading to an increase in transmitter mobilization and release.
Antagonism of Presynaptic Muscarinic Autoreceptors
Edrophonium has been identified as a competitive antagonist at muscarinic M2 and M3 receptors[2]. Presynaptic M2 receptors function as autoreceptors, providing negative feedback to inhibit further ACh release. By blocking these receptors, edrophonium can disinhibit the presynaptic terminal, potentially leading to an increase in ACh release upon stimulation.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
Table 1: Effect of Edrophonium on Evoked Acetylcholine Release
| Preparation | Edrophonium Concentration | Effect on Evoked ACh Release | Reference |
| Rat Superior Cervical Ganglion | 10-500 µM | ~30% reduction in the evoked increase (relative to basal) | [1] |
Table 2: Interaction of Edrophonium with Muscarinic Receptors
| Receptor Subtype | Interaction | Apparent Dissociation Constant (Ki) | Reference |
| M2 | Competitive Antagonist | 21 µM | [2] |
| M3 | Competitive Antagonist | 34 µM | [2] |
Table 3: Postsynaptic Effects on Nicotinic Acetylcholine Receptors (nAChR)
| Parameter | Edrophonium Concentration | Effect | Reference |
| nAChR Current Inhibition | 60 µM (peak serum from 1 mg/kg dose) | 47% inhibition | |
| IC50 at -60 mV | 82.1 ± 5.0 µM | Inhibition of nAChR current | |
| IC50 at -90 mV | 50.8 ± 2.7 µM | Inhibition of nAChR current | |
| IC50 at -120 mV | 41.1 ± 1.3 µM | Inhibition of nAChR current |
Experimental Protocols
This section outlines the methodologies used in key experiments to elucidate the effects of this compound on presynaptic acetylcholine release.
Measurement of Acetylcholine Release from Superior Cervical Ganglion
This protocol describes an in vitro method to quantify ACh release from a sympathetic ganglion.
Objective: To measure the effect of edrophonium on basal and evoked [³H]ACh release.
Materials:
-
Isolated superior cervical ganglia from rats
-
Krebs-Ringer solution
-
[³H]Choline
-
High potassium (e.g., 35 mM KCl) Krebs-Ringer solution
-
This compound solutions of varying concentrations
-
Scintillation counter and vials
Procedure:
-
Preparation: Isolate the superior cervical ganglia from anesthetized rats.
-
Loading: Incubate the ganglia in Krebs-Ringer solution containing [³H]choline to allow for the uptake and synthesis of [³H]ACh.
-
Superfusion: Place the loaded ganglia in a superfusion chamber and perfuse with oxygenated Krebs-Ringer solution at a constant flow rate.
-
Sample Collection: Collect fractions of the superfusate at regular intervals to measure basal [³H]ACh release.
-
Stimulation: Induce evoked release by switching to a high-potassium Krebs-Ringer solution for a defined period.
-
Drug Application: Introduce this compound into the superfusion medium at the desired concentrations and repeat the basal and evoked release protocols.
-
Quantification: Determine the radioactivity in each collected fraction using a scintillation counter to quantify the amount of [³H]ACh released.
-
Data Analysis: Calculate the basal release, the total evoked release, and the evoked release as a multiple of the basal release for each condition (control and with edrophonium).
Radioligand Binding Assay for Muscarinic Receptors
This protocol details the steps to determine the binding affinity of edrophonium to muscarinic receptor subtypes.
Objective: To determine the dissociation constant (Ki) of edrophonium for M2 and M3 muscarinic receptors.
Materials:
-
Membrane preparations from tissues expressing M2 (e.g., guinea pig atria) and M3 (e.g., guinea pig submandibular gland) receptors.
-
Radioligand, such as [³H]N-methylscopolamine ([³H]NMS).
-
This compound solutions of varying concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparations with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the edrophonium concentration. Determine the IC50 value (the concentration of edrophonium that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp of nAChRs in Xenopus Oocytes
This protocol describes the method for studying the effect of edrophonium on nicotinic acetylcholine receptors expressed in a heterologous system.
Objective: To measure the effect of edrophonium on nAChR currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., Barth's solution).
-
ACh or other nicotinic agonist solution.
-
This compound solutions.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for several days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the oocyte with the nicotinic agonist to elicit an inward current mediated by the nAChRs.
-
Edrophonium Application: Co-apply edrophonium with the agonist at various concentrations to determine its effect on the agonist-induced current.
-
Data Acquisition and Analysis: Record the current responses and plot a concentration-response curve for the inhibitory effect of edrophonium to determine the IC50 value. Investigate the voltage dependency by repeating the measurements at different holding potentials.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key concepts discussed in this guide.
Conclusion
The effects of this compound on presynaptic acetylcholine release are more complex than its well-established role as an acetylcholinesterase inhibitor. Evidence points to a nuanced interplay of direct presynaptic inhibition at high concentrations, potential facilitation of transmitter release, and antagonism of inhibitory muscarinic autoreceptors. A thorough understanding of these multifaceted actions is crucial for the rational design of novel cholinergic agents and for interpreting the clinical and experimental effects of edrophonium. Further research is warranted to fully elucidate the molecular targets and signaling pathways underlying the direct presynaptic effects of this compound.
References
Investigating Cholinergic Neurotransmission with Edrophonium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium bromide, a short-acting and reversible acetylcholinesterase (AChE) inhibitor, serves as a critical tool in the investigation of cholinergic neurotransmission.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), this compound transiently increases ACh concentration at the synaptic cleft, thereby amplifying its effects at both nicotinic and muscarinic receptors.[3][4] This guide provides a comprehensive overview of the use of this compound in cholinergic research, detailing its mechanism of action, experimental protocols, and key quantitative data to support drug development and neuroscience research.
Mechanism of Action
This compound functions as a competitive inhibitor of the acetylcholinesterase enzyme.[1] It binds reversibly to the anionic site of AChE, preventing the hydrolysis of acetylcholine.[2] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling at neuromuscular junctions and other cholinergic synapses.[3][4] Notably, edrophonium has a rapid onset and a short duration of action, typically manifesting effects within 30 to 60 seconds and lasting for about 10 minutes.[3]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative basis for its use in experimental design.
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Human Erythrocyte AChE | 0.2 µM | [5] |
| Purified Calf Forebrain AChE | 0.05 µM | [5] | |
| Purified Octopus Brain AChE | 0.5 µM | [5] | |
| Loxostege sticticalis AChE | 0.08 ± 0.006 µM | [4] | |
| Mouse Muscle nAChR | 82.1 µM | [5] | |
| Ki | Human Erythrocyte AChE | 0.2 µM | [5] |
| Purified Calf Forebrain AChE | 0.2 µM | [5] | |
| Purified Octopus Brain AChE | 0.4 µM | [5] | |
| ED50 | Antagonism of Pancuronium (Humans) | 0.17 mg/kg | [6] |
| Antagonism of d-tubocurarine (Humans) | 0.27 mg/kg | [6] | |
| Antagonism of Atracurium (Humans) | 157 ± 1.07 µg/kg | [7] | |
| Antagonism of Cisatracurium (Humans) | 47.4 ± 1.07 µg/kg | [7] | |
| Antagonism of Rocuronium (Humans) | 0.161 mg/kg | [8] |
| Parameter | Species | Value | Route of Administration | Reference |
| Elimination Half-life | Humans | 33 - 110 min | IV | [9] |
| Elderly Humans | 84.2 ± 17 min | IV | [10] | |
| Plasma Clearance | Elderly Humans | 5.9 ± 2 mL/kg/min | IV | [10] |
| Younger Controls | 12.1 ± 4 mL/kg/min | IV | [10] | |
| Volume of Distribution | Humans | 0.9 ± 0.13 L/kg | IV | [2] |
| Onset of Action | Humans | 30-60 seconds | IV | [2] |
| Duration of Action | Humans | 5-10 minutes | IV | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
This compound solutions of varying concentrations (for inhibition studies)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Sample Preparation: Prepare tissue or cell lysates in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Centrifuge to remove debris and collect the supernatant containing the enzyme.[11]
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
140 µL Phosphate Buffer
-
10 µL of sample (or AChE standard)
-
10 µL of DTNB solution
-
10 µL of this compound solution (or buffer for control)
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[12]
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.[12]
-
Measurement: Immediately measure the change in absorbance at 412 nm kinetically over 5-10 minutes.[11][12]
-
Calculation: Calculate the rate of reaction (ΔA/min). AChE activity is proportional to this rate. For inhibition studies, calculate the percentage of inhibition for each edrophonium concentration and determine the IC50 value.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling of extracellular acetylcholine from specific brain regions of awake animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection for acetylcholine analysis
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).[13]
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[13] An AChE inhibitor like neostigmine (e.g., 0.1 µM) is often included in the perfusate to obtain detectable basal levels of acetylcholine.[14]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.[15]
-
Edrophonium Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples to measure the edrophonium-induced changes in acetylcholine levels.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.[16]
Electrophysiological Recording at the Neuromuscular Junction
This method is used to study the effects of edrophonium on synaptic transmission at the neuromuscular junction (NMJ).
Materials:
-
Isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm from a rodent)
-
Recording chamber with physiological saline solution
-
Microelectrodes for intracellular or extracellular recording
-
Stimulating electrodes
-
Amplifier and data acquisition system
-
This compound solution
Procedure:
-
Preparation: Dissect the nerve-muscle preparation and mount it in the recording chamber perfused with oxygenated physiological saline.[17]
-
Baseline Recording: Place a recording microelectrode at the end-plate region of a muscle fiber to record miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) in response to nerve stimulation.[18]
-
Edrophonium Application: Add this compound to the perfusion solution at desired concentrations.
-
Data Acquisition: Record the changes in the amplitude and frequency of mEPPs and the amplitude and duration of EPPs.[19]
-
Analysis: Analyze the recorded data to determine the effects of edrophonium on quantal content, neurotransmitter release, and the postsynaptic response.
The Tensilon Test (Diagnostic Protocol for Myasthenia Gravis)
This clinical test is used to diagnose myasthenia gravis by observing the improvement in muscle strength after edrophonium administration. Note: This test should only be performed by a trained clinician in a monitored setting.[20]
Materials:
-
Edrophonium chloride (10 mg/mL)
-
Atropine sulfate (for managing potential cholinergic side effects)
-
Syringes and intravenous administration equipment
-
Resuscitation equipment
Procedure:
-
Preparation: A syringe with 10 mg of edrophonium chloride and a separate syringe with atropine are prepared.[20] The patient is positioned comfortably, and baseline muscle strength is assessed in key muscle groups (e.g., extraocular muscles, limb strength).[21]
-
Test Dose: An initial intravenous dose of 2 mg of edrophonium is administered.[20]
-
Observation: The patient is observed for 30-45 seconds for any improvement in muscle strength and for any adverse cholinergic effects (e.g., bradycardia, fasciculations).[22]
-
Main Dose: If no adverse reaction occurs and there is no improvement in strength, the remaining 8 mg of edrophonium is injected.[20]
-
Assessment: Muscle strength is reassessed. A significant, albeit transient (lasting about 5 minutes), improvement in muscle strength is considered a positive test for myasthenia gravis.[7][22]
Visualizations
Cholinergic Signaling Pathway
Caption: Overview of the cholinergic signaling pathway at a synapse.
Mechanism of Action of this compound
Caption: this compound's inhibitory action on acetylcholinesterase.
Experimental Workflow: In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis experiment with edrophonium.
Conclusion
This compound remains an invaluable pharmacological tool for the functional investigation of the cholinergic system. Its rapid and reversible inhibition of acetylcholinesterase allows for precise temporal control in a variety of experimental paradigms, from in vitro enzyme kinetics to in vivo neurotransmitter monitoring and clinical diagnostics. The detailed protocols and quantitative data presented in this guide are intended to facilitate rigorous and reproducible research for scientists and drug development professionals exploring the complexities of cholinergic neurotransmission.
References
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response relationships for edrophonium and neostigmine antagonism of atracurium and cisatracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentration of edrophonium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of edrophonium in elderly surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.unipd.it [research.unipd.it]
- 19. Neuromuscular actions of edrophonium in the lateral segmental tail muscle of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. unifr.ch [unifr.ch]
- 22. researchgate.net [researchgate.net]
The Reversibility of Acetylcholinesterase Inhibition by Edrophonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edrophonium bromide is a classic example of a rapidly acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its clinical and research significance lies in its transient and competitive inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underpinning the reversibility of edrophonium's action, detailed experimental protocols for its characterization, and a summary of its kinetic parameters. The non-covalent nature of its interaction with the enzyme is central to its reversible and short-lived effects.[6]
Mechanism of Action: A Reversible Interaction
Edrophonium's inhibitory effect stems from its ability to compete with acetylcholine for binding to the active site of acetylcholinesterase.[6] Unlike organophosphates which form a stable covalent bond with the enzyme, edrophonium's interaction is transient and non-covalent, which is the basis of its reversibility.[1][7]
The binding of edrophonium to acetylcholinesterase is primarily mediated by electrostatic and hydrophobic interactions.[8] X-ray crystallography studies have revealed that edrophonium binds to the anionic subsite of the AChE active site gorge.[8][9] Specifically, the quaternary ammonium group of edrophonium interacts with the aromatic residues, such as tryptophan (W84), within this subsite.[8] Some evidence also points to binding at a serine-103 allosteric site.[3] This non-covalent binding physically obstructs the entry of acetylcholine into the active site, thereby preventing its hydrolysis. Due to the reversible nature of these bonds, edrophonium rapidly dissociates from the enzyme, allowing for the restoration of normal enzyme function.[7]
The overall process can be depicted as a dynamic equilibrium where the enzyme, inhibitor, and enzyme-inhibitor complex are in a constant state of association and dissociation.
Signaling Pathway of Acetylcholinesterase Inhibition and Reversal
References
- 1. researchgate.net [researchgate.net]
- 2. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edrophonium - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]
- 8. Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Edrophonium Bromide with the Acetylcholinesterase Active Site
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1] Its primary clinical application has historically been in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness.[1] By inhibiting AChE, edrophonium increases the concentration of acetylcholine (ACh) at the neuromuscular junction, transiently improving muscle strength in affected individuals.[2] Understanding the precise molecular interactions between edrophonium and the AChE active site is crucial for the rational design of novel therapeutics targeting cholinergic transmission. This technical guide provides a comprehensive overview of these interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Acetylcholinesterase Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long, lined with a high proportion (~40%) of aromatic amino acid residues.[3] This unique architecture guides the substrate, acetylcholine, to the catalytic machinery. The active site can be conceptually divided into several key subsites:
-
The Catalytic Anionic Site (CAS): Located at the base of the gorge, this site is responsible for the hydrolysis of acetylcholine. It contains the catalytic triad of amino acids: Serine (Ser200), Histidine (His440), and Glutamate (Glu327) in Torpedo californica AChE.[4] A key residue in the CAS is Tryptophan (Trp84), which interacts with the quaternary ammonium group of acetylcholine via cation-π interactions.[4]
-
The Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is involved in the initial binding and allosteric modulation of ligands.[5] It plays a role in guiding substrates into the active site gorge.[6]
-
The Acyl Pocket: This subsite accommodates the acetyl group of acetylcholine during catalysis and contributes to substrate specificity.[3]
-
The Oxyanion Hole: Comprising backbone amide nitrogen atoms, this feature stabilizes the tetrahedral intermediate formed during the hydrolysis of acetylcholine.[3]
Molecular Interactions of Edrophonium with the AChE Active Site
Edrophonium acts as a competitive inhibitor of AChE, binding reversibly to the active site and preventing the breakdown of acetylcholine.[7] X-ray crystallographic studies of the edrophonium-AChE complex (PDB ID: 1AX9, 2ACK) have provided detailed insights into its binding mode.[8][9]
The primary interactions involve:
-
Cation-π Interaction: The quaternary ammonium group of edrophonium engages in a cation-π interaction with the indole ring of Trp84 in the catalytic anionic site.[4] This is a crucial interaction for anchoring the inhibitor at the base of the active site gorge.
-
Hydrogen Bonding: The hydroxyl group on the phenyl ring of edrophonium forms a hydrogen bond with the hydroxyl group of the catalytic Ser200 .[8] This interaction directly interferes with the catalytic activity of the enzyme.
-
Aromatic Stacking: The phenyl ring of edrophonium is positioned to interact with the aromatic side chains of other residues lining the gorge, such as Tyrosine (Tyr) 337 and Phenylalanine (Phe) 338 , further stabilizing its binding.[10][11]
Some studies have also suggested that edrophonium may interact with an allosteric site, potentially involving Serine-103 , which could contribute to its inhibitory mechanism.[12] The binding of edrophonium induces a conformational change in the active site, particularly in the orientation of Ser200, which is evident from crystallographic data.[8]
Quantitative Data Presentation
The inhibitory potency of edrophonium against AChE has been quantified using various enzyme kinetic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are common metrics used to express this potency. The table below summarizes some of the reported values for edrophonium against AChE from different sources.
| Enzyme Source | Assay Parameter | Value (µM) | Reference |
| Human Red Blood Cells | Ki | 0.2 | [13] |
| Human Red Blood Cells | IC50 | 0.2 | [13] |
| Purified Calf Forebrain | Ki | 0.2 | [13] |
| Purified Calf Forebrain | IC50 | 0.05 | [13] |
| Octopus Brain | Ki | 0.4 | [13] |
| Octopus Brain | IC50 | 0.5 | [13] |
| Loxostege sticticalis | IC50 | 0.08 ± 0.006 | [14] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration, pH, and temperature.
Experimental Protocols
Enzyme Kinetics Assay for AChE Inhibition (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity and inhibition.[15] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[16]
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer at pH 8.0.[15]
-
Prepare a 10 mM DTNB solution in the phosphate buffer.[15]
-
Prepare a 14 mM ATCI solution in deionized water. This should be prepared fresh daily.[15]
-
Prepare a stock solution of AChE and dilute it to the desired working concentration (e.g., 0.36 U/mL) in phosphate buffer just before use. Keep the enzyme solution on ice.[3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL of solvent (without inhibitor or enzyme).
-
Negative Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of solvent (without inhibitor).[15]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each edrophonium dilution.[15]
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and edrophonium/solvent to the respective wells.
-
Mix gently and incubate the plate for 15 minutes at 25°C.[3]
-
-
Reaction Initiation:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.[15]
-
For the blank, add 10 µL of deionized water.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each edrophonium concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the edrophonium concentration to determine the IC50 value.
-
The inhibitor constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[17]
-
X-ray Crystallography of Edrophonium-AChE Complex
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.
General Workflow:
-
Protein Expression and Purification:
-
Express and purify a high-purity, concentrated solution of AChE.
-
-
Crystallization:
-
Co-crystallization: Incubate the purified AChE with a molar excess of this compound before setting up crystallization trials.[13] This method is often preferred when the ligand is soluble and does not interfere with crystal formation.
-
Soaking: Grow apo-AChE crystals first, and then soak them in a solution containing this compound.[13] This is a simpler method if suitable apo-crystals are readily available.
-
-
X-ray Diffraction Data Collection:
-
Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement, using a known AChE structure as a model.
-
Build an initial model of the AChE-edrophonium complex into the resulting electron density map.
-
Refine the atomic coordinates of the model against the experimental data to improve the fit and obtain a final, high-resolution structure.
-
Molecular Docking of Edrophonium into the AChE Active Site
Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a ligand to a protein target.
General Workflow using AutoDock Vina:
-
Preparation of the Receptor (AChE):
-
Obtain the 3D structure of AChE from the Protein Data Bank (PDB), for example, PDB ID: 1AX9.
-
Prepare the protein by removing water molecules and any existing ligands.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format.
-
-
Preparation of the Ligand (Edrophonium):
-
Obtain the 3D structure of this compound, for instance, from a chemical database like PubChem.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Defining the Search Space (Grid Box):
-
Define a three-dimensional grid box that encompasses the entire active site gorge of AChE. This box defines the region where the docking algorithm will search for favorable binding poses.
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking calculation. The software will systematically explore different conformations and orientations of edrophonium within the defined grid box.
-
-
Analysis of Results:
-
Analyze the output, which typically includes a ranked list of predicted binding poses based on their binding energies (scores).
-
The pose with the lowest binding energy is generally considered the most likely binding mode.
-
Visualize the top-ranked poses in a molecular graphics program to examine the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between edrophonium and the AChE active site residues.
-
Mandatory Visualizations
Caption: Mechanism of Acetylcholinesterase Inhibition by Edrophonium.
Caption: Experimental Workflow for AChE Inhibition Assay (Ellman's Method).
Caption: General Workflow for Molecular Docking.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. youtube.com [youtube.com]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 11. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. medium.com [medium.com]
Edrophonium Bromide's Impact on Quantal Content at the Neuromuscular Junction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edrophonium bromide, a short-acting, reversible acetylcholinesterase (AChE) inhibitor, has long been utilized in the diagnosis of myasthenia gravis. Its primary mechanism of action is the inhibition of AChE at the neuromuscular junction (NMJ), leading to an increased concentration and prolonged presence of acetylcholine (ACh) in the synaptic cleft.[1][2] This guide delves into the nuanced effects of this compound on quantal content, a measure of the number of neurotransmitter packets (quanta) released from the presynaptic terminal. Contradictory findings from various studies suggest a complex interplay of presynaptic and postsynaptic effects that are dependent on the experimental model and conditions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to elucidate the multifaceted impact of this compound at the neuromuscular junction.
Introduction
The neuromuscular junction is a specialized synapse where a motor neuron communicates with a muscle fiber, initiating muscle contraction. This process is mediated by the release of acetylcholine from the presynaptic nerve terminal. ACh is released in discrete packets, or quanta, corresponding to the contents of single synaptic vesicles. The number of quanta released per nerve impulse is termed the quantal content. This compound's role as an AChE inhibitor directly influences the concentration of ACh in the synaptic cleft, thereby modulating neuromuscular transmission.[1] Understanding its precise effects on quantal content is crucial for both basic research and clinical applications.
Presynaptic and Postsynaptic Mechanisms of Action
The impact of this compound on quantal content is not straightforward and appears to involve both presynaptic and postsynaptic mechanisms.
Presynaptic Effects
The presynaptic effects of edrophonium are debated, with studies reporting both excitatory and inhibitory actions on neurotransmitter release.
-
Excitatory Effects: Some studies suggest that edrophonium can increase the frequency of miniature end-plate potentials (MEPPs), which are spontaneous, single-quantal release events. This indicates a presynaptic facilitatory effect on ACh release. One study on the rat phrenic nerve-hemidiaphragm preparation found that edrophonium at a concentration of 10-5M caused a two- to four-fold increase in MEPP frequency.[3] This suggests that edrophonium may act on presynaptic autoreceptors to enhance the probability of quantal release.
-
Inhibitory Effects: Conversely, other research points towards an inhibitory role of edrophonium on presynaptic function. A study utilizing the frog neuromuscular junction demonstrated that edrophonium at a concentration of 7 x 10-7 M led to a roughly 50% reduction in MEPP frequency.[4] This suggests that edrophonium might activate presynaptic inhibitory receptors, leading to a decrease in spontaneous quantal release. Another study on the rat superior cervical ganglion showed that while edrophonium did not affect basal or high-potassium-evoked ACh release, it did cause an approximately 30% reduction in the evoked increase in ACh release when calculated as a multiple of the basal release, hinting at a subtle presynaptic inhibitory action.[5]
Postsynaptic Effects
The primary and undisputed effect of edrophonium is at the postsynaptic membrane. By inhibiting AChE, edrophonium increases the concentration and prolongs the action of ACh in the synaptic cleft.[1] This leads to:
-
Increased Amplitude of Postsynaptic Potentials: Studies have consistently shown that edrophonium increases the amplitude of both MEPPs and end-plate potentials (EPPs), the postsynaptic response to a nerve impulse. A study on the lateral segmental tail muscle of the rat in vivo reported an increase in the amplitude of MEPPs and EPPs without an accompanying change in MEPP frequency or quantal release.[6] This points to a purely postsynaptic enhancement of the signal.
The following diagram illustrates the primary mechanism of action of this compound at the neuromuscular junction.
Quantitative Data on Edrophonium's Effects
The following tables summarize the quantitative findings from key studies on the impact of this compound on parameters related to quantal content.
Table 1: Effect of Edrophonium on Miniature End-Plate Potential (MEPP) Frequency
| Experimental Model | Edrophonium Concentration | Observed Effect on MEPP Frequency | Reference |
| Frog Neuromuscular Junction | 7 x 10-7 M | ~50% decrease | [4] |
| Rat Phrenic Nerve-Hemidiaphragm | 10-5 M | 2-4 fold increase | [3] |
| Rat Lateral Segmental Tail Muscle (in vivo) | Not specified | No effect | [6] |
Table 2: Effect of Edrophonium on Postsynaptic Potential Amplitude
| Experimental Model | Parameter | Observed Effect | Reference |
| Rat Lateral Segmental Tail Muscle (in vivo) | MEPP Amplitude | Increase | [6] |
| Rat Lateral Segmental Tail Muscle (in vivo) | EPP Amplitude | Increase | [6] |
Experimental Protocols
This section outlines a generalized experimental protocol for assessing the impact of this compound on quantal content at the neuromuscular junction, based on methodologies reported in the cited literature.
Preparation of Neuromuscular Junction Tissue
-
Animal Models: Commonly used models include the frog sartorius or cutaneous pectoris nerve-muscle preparation and the rat or mouse phrenic nerve-hemidiaphragm preparation.
-
Dissection: The muscle with its innervating nerve is carefully dissected and mounted in a recording chamber.
-
Physiological Solution: The preparation is continuously superfused with a physiological saline solution (e.g., Ringer's solution for frog, Krebs-Henseleit solution for mammals) bubbled with an appropriate gas mixture (e.g., 95% O2 / 5% CO2) and maintained at a constant temperature.
Electrophysiological Recording
-
Intracellular Recording: Glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) are used to impale muscle fibers near the end-plate region to record MEPPs and EPPs.
-
Nerve Stimulation: The motor nerve is stimulated with a suction electrode or a pair of fine silver-wire electrodes to evoke EPPs.
-
Data Acquisition: The recorded signals are amplified, filtered, and digitized for offline analysis.
The following diagram outlines a typical experimental workflow for these recordings.
Quantal Content Analysis
-
Mean Quantal Content (m): The mean quantal content is calculated by dividing the mean amplitude of the EPP by the mean amplitude of the MEPP (m = mean EPP amplitude / mean MEPP amplitude).
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the quantal content, MEPP frequency, and MEPP/EPP amplitudes before and after the application of this compound.
Signaling Pathways and Logical Relationships
The dual effects of edrophonium on presynaptic and postsynaptic elements of the neuromuscular junction can be visualized through the following signaling pathway diagram.
Conclusion
The impact of this compound on quantal content at the neuromuscular junction is multifaceted, with evidence supporting both presynaptic and postsynaptic mechanisms of action. While its primary role as an acetylcholinesterase inhibitor unequivocally leads to an increase in the amplitude of postsynaptic potentials, its effects on presynaptic acetylcholine release are more complex and appear to be model-dependent. The conflicting reports on MEPP frequency highlight the need for further research to delineate the specific conditions under which edrophonium exerts excitatory or inhibitory presynaptic effects. For researchers and drug development professionals, a thorough understanding of these dual actions is essential for accurately interpreting experimental data and for the development of novel therapeutics targeting the neuromuscular junction.
References
- 1. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]
- 2. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of neostigmine and edrophonium on the MEPP frequency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of cholinergic agents on the release of transmitter at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic inhibitory effects of edrophonium on sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular actions of edrophonium in the lateral segmental tail muscle of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Edrophonium as a Cholinergic Agonist: A Technical Guide for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium is a synthetic, rapid-onset, and short-acting quaternary ammonium compound primarily classified as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), edrophonium effectively increases ACh concentration at cholinergic synapses, leading to enhanced stimulation of both nicotinic and muscarinic receptors.[1][4][5] This action underpins its utility as a cholinergic agonist in basic research, where it serves as a valuable tool for investigating cholinergic transmission, neuromuscular function, and the pathophysiology of related disorders.[6] While historically used in the "Tensilon test" for diagnosing myasthenia gravis, its applications in a research setting are more extensive, providing a model for transient cholinergic enhancement.[1][2][3]
Mechanism of Action
The primary mechanism of edrophonium is the competitive and reversible inhibition of the acetylcholinesterase (AChE) enzyme.[2][7][8] AChE is responsible for the rapid hydrolysis of ACh in the synaptic cleft, which terminates the signal between a neuron and its target cell.[1][9]
Edrophonium binds transiently to the anionic site of AChE, which physically occludes the active site from its substrate, acetylcholine.[2][6] This inhibition leads to an accumulation of ACh in the synapse. The elevated ACh levels result in:
-
Enhanced Neuromuscular Transmission : Increased activation of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to improved muscle contraction.[4][6]
-
Muscarinic Effects : Stimulation of muscarinic acetylcholine receptors throughout the body, which can cause effects like bradycardia, increased salivation, and bronchoconstriction.[4][10]
In addition to its well-established role as an AChE inhibitor, some research suggests edrophonium may also have a direct, albeit less significant, cholinomimetic effect on skeletal muscle.[6] Furthermore, studies have shown it can act as a competitive antagonist at muscarinic M2 and M3 receptors and, at clinical concentrations, may enhance the desensitization of the nicotinic acetylcholine receptor.[11][12]
Pharmacological and Quantitative Data
The following table summarizes key quantitative parameters of edrophonium, providing a comparative basis for experimental design.
| Parameter | Species/System | Value | Reference |
| AChE Inhibition (IC50) | Human Red Blood Cells | 0.2 µM | [7] |
| Purified Calf Forebrain | 0.05 µM | [7] | |
| Octopus Brain | 0.5 µM | [7] | |
| AChE Inhibition (Ki) | Human Red Blood Cells | 0.2 µM | [7] |
| Purified Calf Forebrain | 0.2 µM | [7] | |
| Octopus Brain | 0.4 µM | [7] | |
| Muscarinic Receptor Binding (Kd) | Guinea Pig Atrial (M2) | 21 µM | [11] |
| Guinea Pig Submandibular (M3) | 34 µM | [11] | |
| Nicotinic Receptor Inhibition (IC50) | Xenopus Oocytes (α2βγδ) at -60 mV | 82.1 µM | [12] |
| Xenopus Oocytes (α2βγδ) at -90 mV | 50.8 µM | [12] | |
| Xenopus Oocytes (α2βγδ) at -120 mV | 41.1 µM | [12] | |
| Onset of Action | Intravenous (IV) | 30-60 seconds | [4][10] |
| Intramuscular (IM) | 2-10 minutes | [10] | |
| Duration of Action | Intravenous (IV) | 5-10 minutes | [13][14] |
| Intramuscular (IM) | 5-30 minutes | [13][14] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Edrophonium at the Neuromuscular Junction
Caption: Edrophonium inhibits AChE, increasing ACh in the synapse to activate nAChRs.
Experimental Workflow for In Vitro AChE Inhibition Assay
References
- 1. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]
- 2. Edrophonium - Wikipedia [en.wikipedia.org]
- 3. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. benchchem.com [benchchem.com]
- 10. UpToDate 2018 [doctorabad.com]
- 11. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. pdf.hres.ca [pdf.hres.ca]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Edrophonium Bromide on Diaphragm Muscle Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme at the neuromuscular junction, which leads to an accumulation of acetylcholine (ACh) in the synaptic cleft.[1] This accumulation enhances the activation of nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane, resulting in increased neuromuscular transmission and muscle contraction. These application notes provide a comprehensive in vitro protocol for studying the effects of this compound on the contractility of diaphragm muscle strips, a widely used model for neuromuscular research.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory actions of this compound.
Table 1: Inhibitory Potency (IC50 and Ki) of Edrophonium Chloride on Acetylcholinesterase from Various Sources. [1]
| Source of Acetylcholinesterase | IC50 (µM) | Ki (µM) |
| Human Erythrocytes | 0.2 | 0.2 |
| Purified Calf Forebrain | 0.05 | 0.2 |
| Purified Octopus Brain | 0.5 | 0.4 |
Table 2: Inhibitory Potency (IC50) of Edrophonium on Nicotinic Acetylcholine Receptors (nAChR). [2]
| Membrane Potential | IC50 (µM) |
| -60 mV | 82.1 ± 5.0 |
| -90 mV | 50.8 ± 2.7 |
| -120 mV | 41.1 ± 1.3 |
Signaling Pathway
The signaling pathway at the neuromuscular junction and the site of action of this compound are illustrated below.
Caption: Neuromuscular junction signaling pathway and Edrophonium's inhibitory action.
Experimental Protocols
Phrenic Nerve-Hemi-Diaphragm Preparation
This protocol is adapted from established methods for isolating a rat phrenic nerve-hemidiaphragm preparation for in vitro studies.
Materials:
-
Rat (e.g., Wistar or Sprague-Dawley)
-
Dissection tools (scissors, forceps)
-
Petri dish with Sylgard elastomer base
-
Organ bath with stimulating electrodes and a force-displacement transducer
-
Thermostatically controlled water circulator
-
Gas mixture: 95% O2, 5% CO2
-
Physiological salt solution (e.g., Krebs-Henseleit solution), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
This compound stock solution.
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Quickly dissect the diaphragm with the phrenic nerve attached.
-
Place the preparation in a Petri dish containing chilled, oxygenated physiological salt solution.
-
Carefully remove excess tissue and divide the diaphragm into two hemidiaphragms.
-
Mount a hemidiaphragm in the organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2, 5% CO2.
-
Attach the central tendon to a fixed point and the muscular part to the force-displacement transducer.
-
Place the phrenic nerve on the stimulating electrodes.
-
Allow the muscle to equilibrate for at least 30 minutes, maintaining a resting tension.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates the workflow for studying the effects of this compound on diaphragm muscle strips.
Caption: Workflow for in vitro analysis of this compound on diaphragm muscle.
Measurement of Muscle Contractility
a. Twitch Tension Potentiation:
-
After equilibration, stimulate the phrenic nerve with single supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit baseline twitch contractions.
-
Record the baseline twitch tension for a stable period.
-
Introduce this compound into the organ bath at increasing cumulative concentrations. A study on cat tenuissimus muscle used concentrations ranging from 10⁻⁷M to 10⁻⁵M, which resulted in an increased amplitude of the end-plate potential.[3] Another study in rats noted a biphasic potentiation of twitch tension at higher doses (4.0 or 10.0 µmol/kg in vivo), which can be a starting point for determining in vitro concentrations.[4]
-
Allow the preparation to stabilize at each concentration before recording the twitch tension.
-
Data can be expressed as the percentage change from the baseline twitch tension.
b. Force-Frequency Relationship:
-
Following the establishment of a stable baseline, stimulate the phrenic nerve with trains of pulses at varying frequencies (e.g., 10, 20, 50, 100 Hz) for a short duration (e.g., 500 ms) to induce tetanic contractions.
-
Allow sufficient rest periods between each frequency train to prevent muscle fatigue.
-
Record the peak tetanic force at each frequency to establish the baseline force-frequency curve.
-
Introduce this compound at a desired concentration and allow for equilibration.
-
Repeat the frequency stimulation protocol and record the new force-frequency relationship.
-
Compare the force-frequency curves before and after the application of this compound to assess its effect on tetanic force at different stimulation frequencies. It is expected that anticholinesterases can lead to tetanic fade at higher stimulation frequencies due to the accumulation of acetylcholine.[5]
Acetylcholinesterase Inhibition Assay (Optional)
To directly measure the inhibitory effect of this compound on AChE activity in the diaphragm muscle tissue, a standard Ellman's assay can be performed on muscle homogenates.
Materials:
-
Diaphragm muscle tissue
-
Phosphate buffer
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine iodide (ATCI)
-
This compound at various concentrations
-
Spectrophotometer (412 nm)
Procedure:
-
Homogenize diaphragm muscle tissue in cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant, DTNB, and different concentrations of this compound.
-
Initiate the reaction by adding ATCI.
-
Measure the change in absorbance at 412 nm over time.
-
Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
The provided protocols offer a robust framework for the in vitro investigation of this compound's effects on diaphragm muscle strips. These methods allow for the detailed characterization of its impact on neuromuscular transmission and muscle contractility, providing valuable data for researchers in pharmacology and drug development. Careful adherence to the described procedures will ensure the generation of reliable and reproducible results.
References
- 1. Twitch potentiation by organophosphate anticholinesterases in rat phrenic nerve diaphragm preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of the facilitatory action of edrophonium in cat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of edrophonium on erythrocyte acetylcholinesterase and neuromuscular function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between inhibition of acetylcholinesterase and response of the rat phrenic nerve-diaphragm preparation to indirect stimulation at higher frequencies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Construction of Edrophonium Bromide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to constructing a dose-response curve for Edrophonium bromide in animal models. This document outlines the mechanism of action, provides key quantitative data from preclinical studies, and offers detailed protocols for in vivo experiments.
Introduction
This compound is a short-acting, reversible acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action involves the inhibition of the AChE enzyme at the neuromuscular junction, leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This enhanced availability of ACh results in increased stimulation of nicotinic receptors on the muscle end-plate, thereby improving neuromuscular transmission and muscle strength. Due to these properties, this compound is often used to reverse the effects of non-depolarizing neuromuscular blocking agents.
Mechanism of Action: Signaling Pathway
This compound acts as a competitive inhibitor of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction and enhancing muscle contraction.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various animal studies. These values are critical for dose selection in the construction of a dose-response curve.
Table 1: this compound ED50 Values for Reversal of Neuromuscular Blockade
| Animal Model | Neuromuscular Blocking Agent | Endpoint | ED50 (mg/kg) | Reference |
| Human (for comparison) | Rocuronium Bromide | 50% recovery of first twitch | 0.161 | [1] |
| Human (for comparison) | Rocuronium Bromide | 50% recovery of TOF ratio | 0.469 | [1] |
| Human (for comparison) | Atracurium | 50% recovery of first twitch | 0.157 | [2] |
| Human (for comparison) | Cisatracurium | 50% recovery of first twitch | 0.0474 | [2] |
| Human (for comparison) | Pipecuronium | 50% recovery of first twitch | 0.0841 | [3] |
| Human (for comparison) | Pipecuronium | 50% recovery of TOF ratio | 0.2713 | [3] |
Note: Data from human studies are provided for comparative purposes. TOF refers to Train-of-Four stimulation.
Table 2: Dose Ranges of this compound Used in Animal Studies
| Animal Model | Doses Administered (mg/kg) | Context of Study | Reference |
| Rat | 1.0, 4.0, 10.0 µmol/kg (IV) | Study of neuromuscular function and AChE inhibition | |
| Dog | 0.25 and 0.5 (IV) | Antagonism of vecuronium-induced neuromuscular blockade | [4] |
| Dog | 0.5 (IV) | Evaluation of effects at near-complete reversal of neuromuscular block | [5] |
| Dog | 0.05, 0.25, 0.5 (IV) | 13-week toxicity study | [6] |
Experimental Protocol: Construction of a Dose-Response Curve in an Animal Model (e.g., Rat)
This protocol outlines the steps to generate a dose-response curve for this compound's effect on reversing neuromuscular blockade in a rat model.
Experimental Workflow
Materials
-
This compound
-
Saline solution (0.9% NaCl)
-
Non-depolarizing neuromuscular blocking agent (e.g., Rocuronium bromide)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Male Wistar rats (or other appropriate strain)
-
Peripheral nerve stimulator
-
Force-displacement transducer or electromyography (EMG) recording equipment
-
Data acquisition system
-
Intravenous catheters
Procedure
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Place the animal on a heating pad to maintain body temperature.
-
Surgically expose and cannulate the jugular vein for intravenous drug administration.
-
Expose the sciatic nerve and attach stimulating electrodes.
-
Attach a force-displacement transducer to the tendon of the tibialis anterior muscle to measure twitch tension, or place recording electrodes for EMG.
-
-
Induction of Neuromuscular Blockade:
-
Administer a bolus dose of the neuromuscular blocking agent (e.g., rocuronium) to induce a stable level of neuromuscular blockade (e.g., >90% twitch depression).
-
Maintain the blockade with a continuous infusion of the neuromuscular blocking agent if necessary.
-
-
Baseline and Dosing:
-
Establish a stable baseline of neuromuscular blockade.
-
Prepare serial dilutions of this compound in saline. A suggested starting range, based on literature, could be 0.05, 0.1, 0.2, 0.4, and 0.8 mg/kg.
-
Administer the lowest dose of this compound intravenously.
-
Monitor the reversal of the neuromuscular blockade. The primary endpoint is typically the recovery of the first twitch (T1) of a Train-of-Four (TOF) stimulation to a certain percentage of its baseline value, or the recovery of the TOF ratio (T4/T1).[7]
-
-
Data Collection:
-
Record the maximum reversal of neuromuscular blockade achieved at each dose.
-
Allow for a sufficient washout period between doses if using a cumulative dosing regimen, or use separate groups of animals for each dose level.
-
-
Dose-Response Curve Construction and Analysis:
-
Plot the dose of this compound (on a logarithmic scale) against the corresponding response (e.g., % reversal of twitch depression).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[8][9] Common models include the four-parameter logistic model.
-
From the fitted curve, determine key parameters such as the ED50 (the dose that produces 50% of the maximal response).
-
Neuromuscular Monitoring
The degree of neuromuscular blockade and its reversal is most commonly assessed using Train-of-Four (TOF) stimulation.[7] This involves delivering four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz. The ratio of the amplitude of the fourth muscle response to the first (T4/T1 ratio) is a sensitive measure of neuromuscular function.[7] Other methods include mechanomyography, acceleromyography, and electromyography.[10]
Conclusion
This document provides a framework for the systematic evaluation of the dose-response relationship of this compound in animal models. The provided quantitative data serves as a valuable starting point for dose-range finding studies. The detailed protocol and workflow diagrams offer a clear guide for conducting these experiments and analyzing the resulting data. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of neuromuscular drugs.
References
- 1. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response relationships for edrophonium and neostigmine antagonism of atracurium and cisatracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationships for edrophonium and neostigmine antagonism of pipecuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edrophonium for the antagonism of neuromuscular blockade in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of neostigmine or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuromuscular monitoring - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating Synaptic Plasticity in Hippocampal Slices with Edrophonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine (ACh), it enhances cholinergic neurotransmission. In the hippocampus, a brain region critical for learning and memory, cholinergic signaling plays a crucial modulatory role in synaptic plasticity, the cellular basis of these cognitive functions. Processes such as long-term potentiation (LTP) and long-term depression (LTD) are known to be influenced by the cholinergic system.[1][2] These application notes provide a framework for utilizing this compound to study its effects on synaptic plasticity in ex vivo hippocampal slice preparations.
While direct studies on this compound's effects on hippocampal synaptic plasticity are limited, its mechanism of action is similar to other well-characterized AChE inhibitors like physostigmine. Therefore, the protocols and expected outcomes outlined here are based on the established effects of cholinergic modulation on synaptic plasticity and data from studies using comparable agents.
Principle of Application
By inhibiting acetylcholinesterase, this compound increases the synaptic concentration of acetylcholine. This elevated ACh level can modulate synaptic plasticity through the activation of both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on pre- and post-synaptic neurons in the hippocampus. The activation of these receptors can influence ion channel function, intracellular signaling cascades, and ultimately the induction and maintenance of LTP and LTD.
Data Presentation
The following tables summarize representative quantitative data on the effects of acetylcholinesterase inhibitors on key parameters of synaptic transmission and plasticity in the hippocampus. This data is extrapolated from studies using physostigmine and serves as a guide for expected results when using this compound.
Table 1: Effect of Acetylcholinesterase Inhibition on Baseline Synaptic Transmission
| Parameter | Control | AChE Inhibitor (e.g., Physostigmine) | Expected Effect of this compound |
| fEPSP Slope (mV/ms) | 1.0 ± 0.1 | 1.2 ± 0.15 | Increase |
| Fiber Volley Amplitude (mV) | 0.5 ± 0.05 | 0.5 ± 0.05 | No significant change |
| Paired-Pulse Facilitation (Ratio) | 1.5 ± 0.1 | 1.3 ± 0.1 | Decrease |
Table 2: Effect of Acetylcholinesterase Inhibition on Long-Term Potentiation (LTP)
| Parameter | Control | AChE Inhibitor (e.g., Physostigmine) | Expected Effect of this compound |
| LTP Magnitude (% of baseline fEPSP slope 60 min post-induction) | 150 ± 10% | 180 ± 15% | Enhancement |
| LTP Induction Threshold | High-frequency stimulation (e.g., 100 Hz) | Lowered threshold for induction | Facilitation |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Incubation chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂. Osmolarity: ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.3 MgSO₄, 2.5 CaCl₂. Osmolarity: ~300-310 mOsm.
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Isolate the hippocampi and mount them on the vibratome stage.
-
Cut 300-400 µm thick transverse hippocampal slices in ice-cold, carbogenated cutting solution.
-
Transfer the slices to an incubation chamber filled with carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and LTP Induction
This protocol details the recording of fEPSPs and the induction of LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse continuously with carbogenated aCSF at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the apical dendritic layer of the CA1 region.
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in aCSF.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow the drug to perfuse for at least 20-30 minutes before LTP induction, while continuing baseline stimulation.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the magnitude of LTP between control slices and slices treated with this compound.
-
Mandatory Visualizations
Signaling Pathways
Caption: Cholinergic modulation of synaptic plasticity signaling.
Experimental Workflow
Caption: Experimental workflow for studying drug effects on LTP.
References
Application of Edrophonium in Acetylcholinesterase Enzyme Kinetic Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium is a well-characterized, rapid-onset, and short-acting reversible inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Its primary mechanism of action is through competitive inhibition at the AChE active site, thereby preventing the breakdown of acetylcholine and prolonging its effect at the neuromuscular junction.[2][3] This property has historically led to its use in the diagnosis of myasthenia gravis (the Tensilon test).[1] In a research setting, edrophonium serves as a valuable tool for studying the kinetics of AChE inhibition and for validating acetylcholinesterase enzyme kinetic assays. These assays are crucial for the discovery and characterization of novel AChE inhibitors for therapeutic applications, such as in Alzheimer's disease and other neurological disorders.
This document provides detailed protocols for utilizing edrophonium in AChE kinetic assays, methods for data analysis, and a summary of its inhibitory constants.
Signaling Pathway: Cholinergic Synapse at the Neuromuscular Junction
The physiological context for edrophonium's action is the cholinergic synapse, particularly the neuromuscular junction (NMJ). The following diagram illustrates the key components and signaling events.
Caption: Signaling pathway at the neuromuscular junction.
Quantitative Data: Inhibitory Potency of Edrophonium
The inhibitory potency of edrophonium against acetylcholinesterase is typically quantified by its IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and Ki (the inhibition constant). Below is a summary of reported values.
| Enzyme Source | Inhibitor | Parameter | Value (µM) |
| Human Red Blood Cells | Edrophonium | IC50 | 0.2 |
| Human Red Blood Cells | Edrophonium | Ki | 0.2 |
| Purified Calf Forebrain | Edrophonium | IC50 | 0.05 |
| Purified Calf Forebrain | Edrophonium | Ki | 0.2 |
| Octopus Brain | Edrophonium | IC50 | 0.5 |
| Octopus Brain | Edrophonium | Ki | 0.4 |
| Loxostege sticticalis | Edrophonium chloride | IC50 | 0.08 ± 0.006 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Principle of the Assay: Ellman's Method
The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[4] This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[4] The rate of TNB formation is directly proportional to AChE activity. Enzyme inhibition is measured by the reduction in the rate of this color change.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory effect of edrophonium on AChE activity.
Caption: Workflow for AChE inhibition assay.
Detailed Protocol for IC50 Determination of Edrophonium
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Edrophonium chloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Immediately before use, dilute the stock solution to a final concentration of 0.1 U/mL in cold phosphate buffer. Keep on ice.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0). Store protected from light.
-
ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
Edrophonium Solutions: Prepare a stock solution of edrophonium chloride in deionized water. Perform serial dilutions in phosphate buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
Assay Procedure:
-
Plate Setup: Set up the 96-well plate as follows (volumes are per well):
-
Blank: 180 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI
-
Control (100% Activity): 160 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL vehicle (buffer used for edrophonium dilutions).
-
Test Sample (with Edrophonium): 150 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each edrophonium dilution.
-
-
Pre-incubation: Add the buffer, AChE solution, and edrophonium (or vehicle) to the respective wells. Mix gently and incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: To initiate the enzymatic reaction, add 10 µL of the 14 mM ATCI solution to each well (except the blank, to which 10 µL of buffer can be added).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin monitoring the increase in absorbance at 412 nm. Record readings every minute for a period of 10-15 minutes.
Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction by calculating the change in absorbance per minute (ΔAbs/min). This is the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each edrophonium concentration: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the edrophonium concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of edrophonium that produces 50% inhibition.
Logical Relationship: Determination of Inhibition Type
To determine the type of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the substrate (ATCI) concentration in the presence of a fixed concentration of the inhibitor (edrophonium). The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
Caption: Logic for determining inhibition type.
Conclusion
Edrophonium is a valuable standard inhibitor for use in acetylcholinesterase kinetic assays. Its well-defined competitive mechanism of action and known inhibitory constants make it an excellent positive control for validating assay performance and for comparative studies when screening for novel AChE inhibitors. The protocols and data presented here provide a comprehensive guide for the effective application of edrophonium in research and drug development settings.
References
Methodology for Assessing Neuromuscular Blockade Reversal with Edrophonium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to assess the reversal of neuromuscular blockade (NMB) with edrophonium. This document includes comprehensive experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to guide researchers in their study design and execution.
Introduction to Edrophonium and Neuromuscular Blockade Reversal
Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor.[1] Its primary mechanism of action involves the inhibition of the acetylcholinesterase enzyme at the neuromuscular junction, leading to an accumulation of acetylcholine (ACh).[2][3][4] This increase in available ACh competes with non-depolarizing neuromuscular blocking agents (NMBAs) at the nicotinic acetylcholine receptors on the motor endplate, thereby restoring neuromuscular transmission and reversing muscle paralysis.[4][5] The assessment of this reversal is critical in both clinical and research settings to ensure patient safety and to characterize the efficacy of reversal agents.
Signaling Pathway of Neuromuscular Transmission and Edrophonium's Action
The following diagram illustrates the signaling pathway at the neuromuscular junction, the mechanism of non-depolarizing NMBAs, and the action of edrophonium in reversing the blockade.
Caption: Neuromuscular junction signaling and edrophonium's mechanism of action.
Experimental Protocols for Assessing Neuromuscular Blockade Reversal
Train-of-Four (TOF) Monitoring
Train-of-Four (TOF) monitoring is the most common method for assessing the degree of neuromuscular blockade and its reversal. It involves the application of four supramaximal electrical stimuli to a peripheral nerve and observing the corresponding muscle twitches.
Objective: To quantify the degree of neuromuscular blockade and assess the efficacy of edrophonium in reversing it.
Materials:
-
Peripheral nerve stimulator
-
Surface electrodes
-
Force transducer, electromyography (EMG), or acceleromyography (AMG) recording device
-
Data acquisition system
Procedure:
-
Electrode Placement: Place two surface electrodes along the path of a peripheral nerve, typically the ulnar nerve at the wrist to monitor the adductor pollicis muscle, or the facial nerve to monitor the orbicularis oculi muscle. The distal electrode should be placed over the nerve, and the proximal electrode 2-3 cm away.
-
Determination of Supramaximal Stimulus: Before administering the NMBA, determine the supramaximal stimulus by gradually increasing the current until a maximal twitch response is observed. The current is then increased by another 10-20% to ensure supramaximal stimulation.
-
Baseline Measurement: Record the baseline twitch height (T1) and the TOF ratio (T4/T1) before the administration of the NMBA. In an unblocked state, the TOF ratio should be close to 1.0.
-
Induction of Neuromuscular Blockade: Administer the non-depolarizing NMBA. The degree of blockade is monitored by observing the disappearance of twitches in the TOF sequence.
-
Administration of Edrophonium: Once the desired level of spontaneous recovery is reached (e.g., reappearance of the first twitch, T1), administer edrophonium intravenously.
-
Monitoring of Reversal: Continuously monitor the TOF count (the number of visible twitches) and the TOF ratio (T4/T1) until a TOF ratio of ≥ 0.9 is achieved, which indicates adequate recovery of neuromuscular function.[6][7]
Data Interpretation:
-
TOF Count: The number of responses to the four stimuli. A TOF count of 0 indicates a deep block, while a count of 4 suggests recovery is underway.
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A lower ratio indicates significant fade and residual blockade. A ratio of ≥ 0.9 is generally considered adequate for clinical recovery.[6][7]
Electromyography (EMG)
Electromyography (EMG) measures the electrical activity of muscles in response to nerve stimulation. It provides a quantitative measure of neuromuscular function.
Objective: To obtain a precise and quantitative assessment of neuromuscular transmission during blockade and reversal.
Procedure:
-
Electrode Placement: Similar to TOF monitoring, place stimulating electrodes over a peripheral nerve. Recording electrodes are placed over the belly of the muscle innervated by that nerve.
-
Stimulation Protocol: Utilize a TOF stimulation pattern.
-
Data Acquisition: Record the compound muscle action potential (CMAP) for each of the four stimuli.
-
Analysis: Calculate the TOF ratio based on the amplitudes of the recorded CMAPs.
Acceleromyography (AMG)
Acceleromyography measures the acceleration of a muscle in response to nerve stimulation, which is proportional to the force of contraction.
Objective: To provide a quantitative and objective measure of neuromuscular function, particularly the TOF ratio.
Procedure:
-
Transducer Placement: A small piezoelectric transducer is attached to the thumb or finger that will move in response to ulnar nerve stimulation.
-
Stimulation and Recording: A peripheral nerve stimulator delivers a TOF stimulus, and the acceleration of the digit's movement is recorded for each twitch.
-
Analysis: The device automatically calculates the TOF ratio.
Experimental Workflow
The following diagram outlines the typical experimental workflow for assessing neuromuscular blockade reversal with edrophonium.
Caption: Experimental workflow for assessing NMB reversal with edrophonium.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of edrophonium for neuromuscular blockade reversal.
Dose-Response of Edrophonium for Reversal of Vecuronium-Induced Blockade
| Edrophonium Dose (mg/kg) | Time to TOF Ratio of 0.7 (minutes) in Younger Adults (mean age 35) | Time to TOF Ratio of 0.7 (minutes) in Older Adults (mean age 77) |
| 0.1 | >10 | >10 |
| 0.3 | >10 | >10 |
| 0.5 | ~9 | ~10 |
| 0.7 | ~7 | ~8 |
| 1.0 | ~6 | ~7 |
| 1.5 | ~5 | ~6 |
| Data adapted from a study on vecuronium blockade reversal.[8] |
Comparative Efficacy of Edrophonium and Neostigmine for Reversal of Various NMBAs
| Neuromuscular Blocking Agent | Antagonist | Dose | Reversal Time to TOF Ratio of 0.7 (minutes) |
| Vecuronium | Edrophonium | 0.75 mg/kg | 18.7 |
| Neostigmine | 0.04 mg/kg | 9.8 | |
| Edrophonium | 1.5 mg/kg | 10.3 | |
| Atracurium | Edrophonium | 0.5 mg/kg | 1.13 (in adequately reversed patients) |
| Neostigmine | 0.05 mg/kg | 4.1 | |
| Mivacurium | Edrophonium | 0.125 mg/kg | 9.2 |
| Placebo | - | 13.5 | |
| Data compiled from multiple comparative studies.[5][9][10][11] |
Potency Ratios of Neostigmine to Edrophonium
| Neuromuscular Blocking Agent | Condition | Neostigmine:Edrophonium Potency Ratio |
| Rocuronium | ED50 for T1 recovery at 10 min | 9.5 |
| ED50 for TOF ratio recovery at 10 min | 27.5 | |
| Pipecuronium | ED50 for T1 recovery at 10 min | 9.89 |
| ED50 for TOF ratio recovery at 10 min | 14.4 | |
| Atracurium | ED50 for T1 recovery at 5 min | 15.2 |
| Cisatracurium | ED50 for T1 recovery at 5 min | 4.2 |
| ED50: Dose required to achieve 50% of the maximal effect. Data from dose-response relationship studies.[3][4][12] |
Adverse Effects and Considerations
The administration of edrophonium can be associated with cholinergic side effects due to the systemic increase in acetylcholine. These include:
-
Cardiovascular: Bradycardia, hypotension, arrhythmias.[4]
-
Respiratory: Bronchospasm, increased bronchial secretions.[4]
-
Gastrointestinal: Nausea, vomiting, diarrhea, abdominal cramps.[4][13]
-
Other: Increased salivation, lacrimation, and sweating.[4][13]
To mitigate these muscarinic side effects, an anticholinergic agent such as atropine is often co-administered with edrophonium. Careful monitoring of the patient's vital signs is essential during and after administration.
Conclusion
The assessment of neuromuscular blockade reversal by edrophonium requires a systematic approach utilizing quantitative monitoring techniques such as TOF, EMG, or AMG. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust studies to evaluate the efficacy and safety of edrophonium and other reversal agents. The choice of methodology and the interpretation of results should always be performed with a thorough understanding of the underlying physiological principles and the specific characteristics of the neuromuscular blocking agent being studied.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. Dose-response relationships for edrophonium and neostigmine antagonism of mivacurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationships for edrophonium and neostigmine antagonism of pipecuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationships for edrophonium and neostigmine antagonism of atracurium and cisatracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edrophonium and neostigmine for reversal of the neuromuscular blocking effect of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsf.org [apsf.org]
- 7. Advancements in NMT with train of four monitoring [clinicalview.gehealthcare.com]
- 8. Dose-responses for edrophonium during antagonism of vecuronium block in young and older adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edrophonium requirements for reversal of deep neuromuscular block following infusion of mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonism of vecuronium paralysis: comparison between edrophonium and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Edrophonium Bromide Administration in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edrophonium bromide is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), edrophonium increases ACh concentration at the neuromuscular junction and other cholinergic synapses.[2][3] This mechanism of action makes it a valuable tool in both clinical diagnostics and preclinical research, particularly in the study of neurological disorders characterized by cholinergic deficits. In rodent models, edrophonium is utilized to investigate disease pathophysiology, assess neuromuscular function, and evaluate the potential of cholinergic therapies. These application notes provide detailed protocols and quantitative data for the administration of this compound in rodent models of Myasthenia Gravis and Alzheimer's disease.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Rodent Model | Neurological Disorder | Dosage Range | Administration Route | Observed Effects | Reference(s) |
| C57BL/6 Mouse | Experimental Autoimmune Myasthenia Gravis (EAMG) | 0.05 - 0.1 mg/kg | Intraperitoneal (i.p.) | Temporary improvement in muscle strength, reversal of clinical signs of EAMG. | [4][5] |
| Lewis Rat | EAMG | 0.1 - 0.5 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Transient improvement in neuromuscular transmission, measured by electromyography. | [6][7] |
| Sprague-Dawley Rat | Amyloid-beta (Aβ) induced Alzheimer's Disease model | 0.1 - 1 mg/kg | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Acute, transient improvement in cognitive performance in memory tasks. | [8][9][10] |
| Transgenic Mouse (e.g., APPSWE) | Alzheimer's Disease | 0.1 - 0.5 mg/kg | Intraperitoneal (i.p.) | Short-term enhancement of cholinergic neurotransmission and potential improvement in cognitive deficits. | [11] |
Table 2: Pharmacokinetic Parameters of Edrophonium in Rats
| Parameter | Value | Unit | Conditions | Reference(s) |
| Onset of Action | 30 - 60 | seconds | Intravenous administration | [2] |
| Duration of Action | 5 - 15 | minutes | Intravenous administration | [2] |
| Elimination Half-life | Varies | minutes | Dependent on dose and specific rat strain | [12] |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Myasthenia Gravis (EAMG)
Objective: To assess the therapeutic potential of this compound in ameliorating the clinical signs of EAMG in mice.
Materials:
-
EAMG-induced mice (e.g., C57BL/6 immunized with acetylcholine receptor)[7][13][14]
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection (e.g., 0.01 mg/mL for a 0.1 mg/kg dose in a 25g mouse). Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Dosing:
-
Assessment of Neuromuscular Function:
-
Observe the mice for clinical signs of improvement in muscle strength within 5-10 minutes of injection.[4]
-
Quantitative assessment can be performed using methods such as:
-
Grip Strength Test: Measure the forelimb and hindlimb grip strength using a grip strength meter before and after edrophonium administration.
-
Inverted Screen Test: Measure the time the mouse can hang onto an inverted wire mesh screen.
-
Electromyography (EMG): For a more detailed analysis of neuromuscular transmission, repetitive nerve stimulation can be performed to measure the compound muscle action potential (CMAP) decrement before and after edrophonium administration.[6]
-
-
Expected Outcome: A transient, dose-dependent improvement in muscle strength and a reduction in the clinical signs of EAMG are expected shortly after this compound administration.
Protocol 2: Administration of this compound in a Rat Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive function in a rat model of Alzheimer's disease.
Materials:
-
Alzheimer's disease model rats (e.g., induced by intracerebroventricular injection of amyloid-beta)[9]
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes and needles
-
Animal scale
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution and subsequent dilutions of this compound in sterile saline as described in Protocol 1.
-
-
Animal Preparation and Dosing:
-
Weigh each rat to calculate the injection volume.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose range for cognitive assessment is 0.1 - 1 mg/kg.[8]
-
-
Cognitive Assessment:
-
Administer the this compound 15-30 minutes prior to the start of the behavioral test to coincide with its peak effect.
-
Conduct cognitive testing using established paradigms such as:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or T-Maze: To evaluate spatial working memory and spontaneous alternation.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Expected Outcome: Acute administration of this compound is expected to lead to a temporary improvement in cognitive performance in the Alzheimer's disease model rats, reflecting the transient enhancement of cholinergic neurotransmission.[8]
Mandatory Visualization
Caption: Cholinergic signaling at the synapse and the mechanism of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nerve stimulation test in murine experimental autoimmune myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Growth hormone response to edrophonium in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 10. ccna-ccnv.ca [ccna-ccnv.ca]
- 11. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of a refined experimental mouse model of myasthenia gravis with anti-acetylcholine receptor antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Edrophonium on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the effects of edrophonium on smooth muscle contraction using isolated tissue bath assays. Edrophonium chloride is a short-acting cholinesterase inhibitor that increases the concentration of acetylcholine (ACh) at the neuromuscular junction and other cholinergic synapses.[1][2] By preventing the breakdown of ACh, edrophonium enhances cholinergic transmission, leading to effects on smooth muscle contraction.[1][2]
Mechanism of Action
Edrophonium's primary mechanism is the reversible inhibition of the enzyme acetylcholinesterase.[2] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating its effects on postsynaptic receptors.[2] In smooth muscle, acetylcholine primarily acts on muscarinic receptors, with the M3 subtype being chiefly responsible for initiating contraction.[3] The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase Cβ (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in the initiation of smooth muscle contraction.[4] M2 receptors are also present and are coupled to Gi/o proteins, which can indirectly influence contraction by inhibiting adenylyl cyclase.[3]
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction via M3 receptors.
Experimental Protocols
The isolated tissue bath is a classic pharmacological method for studying the contractility of smooth muscle in response to various agents.[5][6] This protocol outlines the steps for preparing a smooth muscle tissue segment (e.g., from the ileum or trachea) and measuring its isometric contraction in response to edrophonium.
Materials and Reagents
-
Isolated tissue bath system (including tissue baths, force transducers, data acquisition system)[5]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution[1]
-
Carbogen gas (95% O2 / 5% CO2)[5]
-
Edrophonium chloride stock solution
-
Acetylcholine or other contractile agonist (for tissue viability check)
-
Surgical instruments for tissue dissection
-
Suture silk
Experimental Workflow
Caption: Workflow for studying edrophonium's effects on smooth muscle contraction.
Detailed Protocol
-
System Preparation and Setup:
-
Prepare 5 L of Physiological Salt Solution (PSS). An example is Krebs-Henseleit solution.[1]
-
Preheat the tissue bath system to 37°C using the recirculating heated water bath.[5]
-
Turn on the data acquisition system and allow the force transducers to warm up for at least 15 minutes.[5]
-
Calibrate the force transducers according to the manufacturer's instructions.
-
Connect the system to a 95% O2 / 5% CO2 gas cylinder and fill the tissue bath reservoirs with PSS, allowing it to reach 37°C.[5]
-
Ensure the PSS in the baths is continuously aerated with the gas mixture.[5]
-
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Immediately dissect the desired smooth muscle tissue (e.g., a segment of the terminal ileum from a guinea pig) and place it in a petri dish containing cold, aerated PSS.[6]
-
Gently remove any adhering connective and fatty tissue.
-
Cut the tissue into segments of appropriate size (e.g., 2-3 cm for ileum).[6]
-
-
Tissue Mounting:
-
Tie a silk suture to each end of the tissue segment.
-
Mount the tissue in the organ bath by attaching the lower suture to a fixed hook and the upper suture to the isometric force transducer.[1]
-
The tissue should be fully submerged in the warmed, aerated PSS.
-
-
Equilibration and Setting Passive Tension:
-
Apply a baseline passive tension to the tissue (e.g., 1 gram for guinea pig ileum).
-
Allow the tissue to equilibrate for at least 60 minutes.[6]
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[6] The tension will likely decrease during this period; readjust as necessary to maintain the desired baseline tension.
-
-
Initial Viability Challenge:
-
To ensure the tissue is viable and responsive, challenge it with a known contractile agent, such as a high concentration of potassium chloride (e.g., 80 mM KCl) or a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once a stable contraction is achieved, wash the tissue repeatedly with fresh PSS until the tension returns to the baseline.
-
-
Experiment - Cumulative Concentration-Response Curve:
-
Once the baseline is stable, begin the cumulative addition of edrophonium to the tissue bath.
-
Start with a low concentration (e.g., 10⁻⁸ M) and wait for the response to plateau or reach a steady state.
-
Without washing out the previous concentration, add the next, higher concentration of edrophonium (e.g., increasing in half-log or log increments).
-
Continue this process until the maximal response is achieved or further increases in concentration produce no further increase in contraction.
-
-
Data Analysis:
-
Record the contractile force (in grams or millinewtons) at each concentration of edrophonium.
-
Express the response at each concentration as a percentage of the maximal response observed.
-
Plot the percentage response against the logarithm of the edrophonium concentration to generate a concentration-response curve.
-
From this curve, key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.
-
Data Presentation
The quantitative data obtained from the concentration-response experiments should be summarized in a structured table for clarity and ease of comparison.
Table 1: Hypothetical Concentration-Response Data for Edrophonium on Isolated Guinea Pig Ileum
| Edrophonium Concentration (M) | Log [Edrophonium] | Contraction (grams) | % of Maximum Response |
| 1.00E-08 | -8.0 | 0.1 | 5.0 |
| 3.16E-08 | -7.5 | 0.25 | 12.5 |
| 1.00E-07 | -7.0 | 0.5 | 25.0 |
| 3.16E-07 | -6.5 | 0.9 | 45.0 |
| 1.00E-06 | -6.0 | 1.4 | 70.0 |
| 3.16E-06 | -5.5 | 1.8 | 90.0 |
| 1.00E-05 | -5.0 | 2.0 | 100.0 |
| 3.16E-05 | -4.5 | 2.0 | 100.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific tissue and experimental conditions.
Table 2: Summary of Pharmacological Parameters
| Drug | Tissue | EC50 (M) | Emax (% of control) |
| Edrophonium | Guinea Pig Ileum | ~5 x 10⁻⁷ | 100 |
| Edrophonium | Rat Trachea | TBD | TBD |
| Edrophonium | Rabbit Bladder | TBD | TBD |
TBD: To be determined by experimentation.
Conclusion
This protocol provides a robust framework for the in vitro study of edrophonium's effects on smooth muscle contraction. By following these detailed methodologies, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of edrophonium and similar compounds on various smooth muscle tissues. The use of isolated organ baths remains an indispensable tool in pharmacology and drug development for assessing the physiological responses of intact tissues.[7]
References
- 1. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 2. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.viamedica.pl [journals.viamedica.pl]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Acetylcholine Levels After Edrophonium Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and drug development, understanding the dynamics of neurotransmitter release is paramount for elucidating the mechanisms of action of novel therapeutics and characterizing neurochemical pathways. Acetylcholine (ACh), a critical neurotransmitter involved in cognitive processes such as learning and memory, is a key target for therapeutic intervention in neurodegenerative disorders like Alzheimer's disease.[1][2] In vivo microdialysis is a powerful and widely used technique that allows for the continuous sampling of endogenous molecules from the extracellular fluid of specific brain regions in awake and freely moving animals.[3][4] This provides real-time insights into the neurochemical fluctuations in response to pharmacological agents.
Edrophonium is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[5] The primary mechanism of action of Edrophonium is the inhibition of the enzyme acetylcholinesterase, which is responsible for the rapid breakdown of acetylcholine in the synaptic cleft.[6] By inhibiting AChE, Edrophonium increases the concentration and prolongs the action of acetylcholine at cholinergic synapses.[6] This application note provides a detailed protocol for utilizing in vivo microdialysis to measure the effects of Edrophonium on acetylcholine levels in the brain.
Mechanism of Action: Edrophonium and Acetylcholine
Edrophonium acts as a competitive inhibitor of acetylcholinesterase (AChE). By binding to the enzyme, it prevents the hydrolysis of acetylcholine into choline and acetate, thereby increasing the amount of acetylcholine available to bind to postsynaptic and presynaptic cholinergic receptors. This enhancement of cholinergic transmission is the basis for its use in both diagnostic and therapeutic applications.
Caption: Mechanism of Edrophonium at the cholinergic synapse.
Experimental Protocols
This section outlines a comprehensive protocol for conducting in vivo microdialysis to measure acetylcholine levels in a specific brain region (e.g., the hippocampus) of a rat following the administration of Edrophonium.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine, surgical tools, dental cement, and skull screws.
-
Microdialysis Equipment:
-
Guide cannula (e.g., CMA 12)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Syringe pump
-
Fraction collector (refrigerated)
-
Tubing and connectors
-
-
Chemicals and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂. The pH should be adjusted to 7.4.
-
Edrophonium Chloride: To be dissolved in sterile saline for administration.
-
Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
-
Analgesics: For post-operative care.
-
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system optimized for acetylcholine detection.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region (e.g., for the hippocampus, coordinates relative to bregma might be: AP -5.6 mm, ML +4.8 mm, DV -7.0 mm).
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and anchor screws.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to the fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[4] To enhance the detection of basal acetylcholine levels, a low concentration of an acetylcholinesterase inhibitor like neostigmine (e.g., 50 nM) is often included in the perfusate.[6][7]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acid to prevent ACh degradation.
-
Edrophonium Administration: Administer Edrophonium via the desired route (e.g., intraperitoneal injection). Dosing will depend on the specific research question.
-
Post-Administration Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the change in acetylcholine levels.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Caption: Experimental workflow for in vivo microdialysis.
Acetylcholine Analysis by HPLC-ECD
-
Sample Preparation: Samples are typically injected directly into the HPLC system.
-
Chromatographic Separation: Acetylcholine is separated from other components in the dialysate using a reverse-phase column.
-
Enzyme Reactor: After separation, the eluent passes through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. This converts acetylcholine to choline and then to hydrogen peroxide.
-
Electrochemical Detection: The hydrogen peroxide is then detected by a platinum electrode, and the resulting electrical signal is proportional to the concentration of acetylcholine in the sample.
Data Presentation
Table 1: Effect of Neostigmine on Extracellular Acetylcholine Concentration in Rat Striatum
| Neostigmine Concentration in Perfusate | Mean Extracellular ACh Concentration (nM ± SEM) |
| 0 nM (Control) | 18.4 ± 11.8 |
| 100 nM | 173 ± 14 |
| 200 nM | 329 ± 52.5 |
| 300 nM | 581 ± 109 |
Data adapted from a study on the effect of neostigmine on acetylcholine concentration.[8]
Table 2: Effect of Physostigmine on Basal Acetylcholine Levels in Rat Hippocampus
| Physostigmine in Perfusate | Basal ACh Efflux (pg/30 min ± SEM) |
| Absent | 3.4 ± 0.7 |
| 10 µM | 103.2 ± 21.1 |
Data adapted from a study on the effects of physostigmine on acetylcholine efflux.[9]
Table 3: Effect of Physostigmine on Basal Acetylcholine Levels in Rat Frontal Cortex
| Physostigmine Concentration in Perfusate | Basal ACh Level (as a percentage of a reference value) |
| 10 nM | ~150% |
| 0.1 µM | ~300% |
| 10 µM | ~1000% |
Data adapted from a study on the effect of different concentrations of physostigmine on acetylcholine levels.[1]
Conclusion
In vivo microdialysis is an invaluable tool for assessing the pharmacodynamic effects of acetylcholinesterase inhibitors like Edrophonium on central acetylcholine levels. The provided protocol offers a robust framework for conducting such studies. The data from analogous compounds strongly suggest that Edrophonium administration would lead to a dose-dependent increase in extracellular acetylcholine concentrations in various brain regions. These methods are essential for the preclinical development of drugs targeting the cholinergic system.
References
- 1. Effect of physostigmine on relative acetylcholine output induced by systemic treatment with scopolamine in in vivo microdialysis of rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. basinc.com [basinc.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis measures of functional increases in ACh release in the hippocampus with and without inclusion of acetylcholinesterase inhibitors in the perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of neostigmine on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of physostigmine and calcium on acetylcholine efflux from the hippocampus of freely moving rats as determined by in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Channel Recording of Nicotinic Acetylcholine Receptors (nAChRs) with Edrophonium
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed methodology for investigating the effects of Edrophonium on the single-channel properties of nicotinic acetylcholine receptors (nAChRs). The protocols outlined below are intended to guide researchers in setting up and performing single-channel patch-clamp recordings to characterize the kinetics and conductance of nAChRs in the presence of this acetylcholinesterase inhibitor.
Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor that increases the concentration of acetylcholine (ACh) at the neuromuscular junction and other cholinergic synapses.[1] Beyond its canonical role, Edrophonium can also directly interact with the nAChR ion channel, modulating its function.[2][3] Single-channel recording is a powerful electrophysiological technique that allows for the direct observation of the conformational changes of a single ion channel protein in real-time, providing invaluable insights into its gating mechanism and how it is affected by drugs.[4][5]
I. Data Presentation: Quantitative Effects of Edrophonium on nAChR Single-Channel Properties
The following tables summarize the expected quantitative effects of Edrophonium on nAChR single-channel kinetics. The data is compiled from published literature and serves as a reference for expected outcomes.
Table 1: Effect of Edrophonium on nAChR Channel Open Time
| nAChR Subtype | Agonist (Concentration) | Edrophonium Concentration (µM) | Effect on Mean Open Time | Reference |
| Muscle-type (BC3H1 cells) | Acetylcholine (200 nM) | 1 - 20 | Shortens channel open time | [2] |
Table 2: Inhibitory Effects of Edrophonium on Macroscopic nAChR Currents (Whole-Cell Recording)
| nAChR Subtype | Agonist | Edrophonium IC50 (µM) | Membrane Potential (mV) | Effect | Reference |
| α2βγδ (expressed in Xenopus oocytes) | DMPP | 82.1 ± 5.0 | -60 | Inhibition, Voltage-dependent | [3] |
| α2βγδ (expressed in Xenopus oocytes) | DMPP | 50.8 ± 2.7 | -90 | Inhibition, Voltage-dependent | [3] |
| α2βγδ (expressed in Xenopus oocytes) | DMPP | 41.1 ± 1.3 | -120 | Inhibition, Voltage-dependent | [3] |
Note: DMPP (Dimethylphenylpiperazinium) is a nicotinic agonist. IC50 values represent the concentration of Edrophonium required to inhibit 50% of the agonist-induced current.
II. Experimental Protocols
This section provides detailed protocols for cell preparation, single-channel recording, and data analysis.
Protocol 1: Cell Culture and Preparation
This protocol is a general guideline and may need to be optimized for the specific cell line or primary culture being used.
-
Cell Culture:
-
Culture cells expressing the nAChR subtype of interest (e.g., BC3H1 cells, Xenopus oocytes injected with nAChR subunit cRNAs, or neurons from primary culture) under appropriate conditions (e.g., 37°C, 5% CO2 in Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum).[6]
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve a confluency of 50-70%.
-
-
Preparation for Recording:
-
On the day of the experiment, transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Wash the cells three times with the extracellular (bath) solution to remove any residual culture medium.
-
Protocol 2: Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of Acetylcholine (ACh) in deionized water and store at -20°C. Dilute to the final desired concentration (e.g., 200 nM) in the pipette solution on the day of the experiment.[2]
-
Edrophonium Stock Solution: Prepare a 10 mM stock solution of Edrophonium chloride in deionized water and store at -20°C. Dilute to the final desired concentrations (e.g., 1, 5, 10, 20 µM) in the pipette solution containing the agonist.[2]
Protocol 3: Single-Channel Patch-Clamp Recording
The cell-attached configuration is recommended to minimize channel rundown.[6]
-
Pipette Preparation:
-
Pull patch pipettes from thick-walled borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 5-10 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.
-
Fill the pipette with the intracellular solution containing the desired concentrations of ACh and Edrophonium.
-
-
Establishing a Gigaohm Seal:
-
Mount the filled pipette onto the micromanipulator.
-
Apply slight positive pressure to the pipette to keep the tip clean as it approaches a cell.
-
Once the pipette touches the cell membrane, release the positive pressure.
-
Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier (e.g., Axopatch 200B) and a data acquisition system (e.g., Digidata 1320A) to record single-channel currents.[6]
-
Hold the membrane potential at a constant voltage (e.g., +70 mV pipette potential, which hyperpolarizes the patch membrane) to record inward currents.[6]
-
Filter the current signal at 2-5 kHz and sample at 10-20 kHz.
-
Record data for several minutes for each Edrophonium concentration to obtain a sufficient number of channel opening events for analysis.
-
Protocol 4: Data Analysis
-
Idealization of Single-Channel Events:
-
Use software like pClamp to analyze the recorded data.[6]
-
Idealize the single-channel data to create a record of channel openings and closings. This involves setting a threshold to distinguish between the open and closed states.
-
-
Kinetic Analysis:
-
Generate amplitude histograms to determine the single-channel current amplitude. The single-channel conductance can be calculated from the slope of the current-voltage (I-V) relationship obtained by recording at different holding potentials.[6]
-
Construct open-time and closed-time histograms. Fit these distributions with exponential functions to determine the mean open time (τo) and mean closed times (τc).
-
Analyze burst properties, such as burst duration and the number of openings per burst.
-
-
Statistical Analysis:
-
Compare the kinetic parameters (mean open time, open probability, etc.) obtained in the absence and presence of different concentrations of Edrophonium using appropriate statistical tests (e.g., t-test or ANOVA).
-
III. Mandatory Visualizations
Diagram 1: Experimental Workflow for Single-Channel Recording
Caption: Workflow for single-channel recording of nAChRs with Edrophonium.
Diagram 2: nAChR Signaling Pathway and Modulation by Edrophonium
Caption: Modulation of nAChR signaling by Edrophonium.
Diagram 3: Logical Relationships in Data Analysis
Caption: Data analysis workflow for single-channel recordings.
References
- 1. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anticholinesterases and their effects on acetylcholine-activated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Channel Recording of Ligand-Gated Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-channel properties of α3β4, α3β4α5 and α3β4β2 nicotinic acetylcholine receptors in mice lacking specific nicotinic acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Edrophonium Bromide Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Edrophonium bromide for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor.[1] Its primary action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) by competitively inhibiting the AChE enzyme at the neuromuscular junction.[1] This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.
Q2: What are the typical working concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound varies depending on the specific experimental model and the desired effect. For AChE inhibition assays, IC50 values are typically in the nanomolar to low micromolar range.[2] In functional assays, such as those involving nicotinic acetylcholine receptors (nAChR), concentrations around 60 µM have been shown to produce significant inhibition of nAChR currents.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in aqueous solutions. For a stock solution, dissolve the compound in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 1-10 mM. Store the stock solution at -20°C for long-term storage. For working solutions, dilute the stock solution in the appropriate assay buffer to the desired final concentration.
Q4: What are the known off-target effects of this compound?
A4: Besides its primary target, acetylcholinesterase, this compound has been shown to interact with muscarinic acetylcholine receptors (M2 and M3), acting as a competitive antagonist.[4] It can also directly interact with and block the ion channel of nicotinic acetylcholine receptors, particularly at higher concentrations.[3] These off-target effects should be considered when interpreting experimental results.
Data Presentation
Inhibitory Potency of this compound
| Parameter | Value | Source Tissue/System |
| IC50 | 0.05 µM | Purified Calf Forebrain AChE |
| 0.2 µM | Human Red Blood Cell AChE | |
| 0.5 µM | Octopus Brain AChE | |
| 0.08 µM | Loxostege sticticalis AChE | |
| Ki | 0.2 µM | Human Red Blood Cell AChE |
| 0.2 µM | Purified Calf Forebrain AChE | |
| 0.4 µM | Octopus Brain AChE | |
| Apparent Dissociation Constant (Kd) | 21 µM | Muscarinic M2 Receptors (Guinea Pig Atria) |
| 34 µM | Muscarinic M3 Receptors (Guinea Pig Submandibular Gland) |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.[2][4][5]
Effective Concentrations in Functional Assays
| Experimental Model | Concentration | Observed Effect |
| Xenopus laevis oocytes expressing nAChR | 60 µM | 47% inhibition of nAChR current |
| Cat tenuissimus muscle | 10⁻⁷ M to 10⁻⁵ M | Increased amplitude of the end-plate potential |
nAChR: nicotinic acetylcholine receptor.[3][6]
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine). 2. Presence of reducing agents in the sample. | 1. Run a control without the enzyme to measure and subtract the non-enzymatic hydrolysis rate. 2. Ensure samples are free from reducing agents like DTT or β-mercaptoethanol. |
| Low or No Signal in Control Wells | 1. Inactive enzyme. 2. Incorrect substrate used. 3. Degraded chromogen (e.g., DTNB). | 1. Use a fresh aliquot of AChE and verify its activity. 2. Ensure you are using the correct substrate for the assay (e.g., acetylthiocholine for Ellman's assay). 3. Prepare a fresh solution of the chromogen. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and practice proper pipetting technique. 2. Gently mix the plate after adding each reagent. 3. Ensure a stable temperature is maintained throughout the incubation and reading steps. |
Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death (Cytotoxicity) | 1. This compound concentration is too high. 2. Prolonged exposure to the compound. | 1. Perform a dose-response curve to determine the cytotoxic concentration (IC50) for your specific cell line. Start with concentrations well below the expected effective range. 2. Reduce the incubation time with the compound. |
| Variable Cellular Response | 1. Inconsistent cell seeding density. 2. Cells are not in a logarithmic growth phase. 3. Passage number of the cell line is too high. | 1. Ensure a uniform cell number is seeded in each well. 2. Plate cells and allow them to attach and enter a logarithmic growth phase before treatment. 3. Use cells within a consistent and low passage number range. |
| Unexpected Phenotypic Changes | 1. Off-target effects of this compound. | 1. Consider potential interactions with muscarinic or nicotinic receptors. Use specific antagonists for these receptors to confirm if the observed effect is due to off-target binding. |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to measure AChE activity and its inhibition by this compound.
Materials:
-
Acetylcholinesterase (from electric eel or other source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare fresh daily.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer. Store protected from light at 4°C.
-
This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer at various concentrations to generate a dose-response curve (e.g., 0.1 nM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Phosphate Buffer + 20 µL ATCI Solution
-
Control (100% Activity): 160 µL Phosphate Buffer + 20 µL AChE Solution
-
Inhibitor Wells: 140 µL Phosphate Buffer + 20 µL AChE Solution + 20 µL this compound Solution (at each concentration)
-
-
Pre-incubation: Add the buffer, AChE, and this compound solutions to the respective wells. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the ATCI solution to all wells except the blank.
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Model of Myasthenia Gravis
This protocol provides a basic framework for an in vitro model of Myasthenia Gravis using a muscle cell line to assess the effect of this compound.
Materials:
-
C2C12 myoblasts (or another suitable muscle cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (Growth Medium)
-
DMEM with 2% Horse Serum (Differentiation Medium)
-
Myasthenia Gravis patient serum (containing anti-AChR antibodies) or a commercial anti-AChR antibody
-
This compound
-
Fluorescently-labeled α-bungarotoxin (for visualizing AChRs)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.
-
Induce differentiation into myotubes by switching to Differentiation Medium. Allow cells to differentiate for 5-7 days.
-
-
Myasthenia Gravis Model Induction:
-
Treat the differentiated myotubes with Myasthenia Gravis patient serum or a specific concentration of anti-AChR antibody for 24-48 hours. This will induce the internalization and degradation of AChRs.
-
-
This compound Treatment:
-
Wash the cells to remove the antibody-containing medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a short duration (e.g., 15-30 minutes).
-
-
Assessment of AChR Clustering:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with fluorescently-labeled α-bungarotoxin to visualize the AChR clusters on the myotube surface.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number and size of AChR clusters in the different treatment groups.
-
Compare the AChR clustering in the control (untreated), antibody-treated, and this compound-treated groups to assess the ability of this compound to counteract the effects of the anti-AChR antibodies.
-
Mandatory Visualizations
Caption: Acetylcholine signaling at the neuromuscular junction and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound on AChE activity.
References
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of edrophonium with muscarinic acetylcholine M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Edrophonium and Nicotinic Acetylcholine Receptor (nAChR) Desensitization
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of edrophonium on nicotinic acetylcholine receptor (nAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: Can edrophonium be used to prevent nAChR desensitization?
A1: Contrary to the inquiry's premise, current scientific evidence indicates that edrophonium does not prevent but rather enhances the desensitization of nicotinic acetylcholine receptors.[1] Edrophonium's primary clinical role is as a short-acting acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the synaptic cleft, thereby prolonging nAChR activation.[2] However, direct interactions with the nAChR channel contribute to both channel block and an increased rate of desensitization.[1]
Q2: What is the primary mechanism of action of edrophonium on nAChRs?
A2: Edrophonium has a dual mechanism of action. Its principal effect is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[2] By inhibiting AChE, edrophonium increases the local concentration and duration of action of acetylcholine at the neuromuscular junction.[2] Additionally, studies have shown that edrophonium can directly interact with the nAChR ion channel, leading to a voltage-dependent block and enhancement of agonist-induced desensitization.[1]
Q3: What is nAChR desensitization?
A3: nAChR desensitization is a process in which the receptor-channel enters a prolonged non-conducting state despite the continued presence of an agonist like acetylcholine. This is a crucial physiological mechanism to prevent over-stimulation and subsequent cellular damage. Upon sustained exposure to an agonist, the nAChR undergoes a conformational change to a high-affinity, closed state, rendering it temporarily unresponsive to further stimulation.
Q4: How does edrophonium enhance nAChR desensitization?
A4: The precise molecular mechanism is still under investigation, but it is proposed that edrophonium, in addition to its AChE inhibitory action, directly binds to the nAChR. This interaction is thought to stabilize the desensitized state of the receptor, making it more energetically favorable for the receptor to enter and remain in this non-conducting conformation. This is compounded by the increased acetylcholine concentration, which itself drives desensitization. The enhancement of desensitization by edrophonium is one of the proposed reasons for its limited efficacy in reversing profound neuromuscular block.[1]
Q5: What experimental evidence supports the enhancement of nAChR desensitization by edrophonium?
A5: Research using whole-cell voltage clamp techniques on Xenopus laevis oocytes expressing the α2βγδ nAChR subtype has demonstrated that clinically relevant concentrations of edrophonium enhance desensitization.[1] Furthermore, this study showed a concentration-dependent inhibition of nAChR currents by edrophonium.[1]
Quantitative Data on Edrophonium's Effect on nAChR Currents
The following table summarizes the inhibitory effects of edrophonium on nAChR currents from a key study.
| Parameter | Value | Cell System | nAChR Subtype | Agonist Used | Reference |
| Inhibition of nAChR current at 60 µM Edrophonium | 47% | Xenopus laevis oocytes | α2βγδ | Dimethylphenyl piperazinium iodide (DMPP) | [1] |
| IC50 at -60 mV | 82.1 ± 5.0 µM | Xenopus laevis oocytes | α2βγδ | DMPP | [1] |
| IC50 at -90 mV | 50.8 ± 2.7 µM | Xenopus laevis oocytes | α2βγδ | DMPP | [1] |
| IC50 at -120 mV | 41.1 ± 1.3 µM | Xenopus laevis oocytes | α2βγδ | DMPP | [1] |
Experimental Protocols
Detailed Methodology for Studying Edrophonium's Effect on nAChR Desensitization using Whole-Cell Voltage Clamp in Xenopus Oocytes
This protocol is based on the methodology described in the literature for investigating the effects of compounds like edrophonium on nAChRs expressed in Xenopus oocytes.[1]
1. Oocyte Preparation and nAChR Expression:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution.
-
Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α2, β, γ, δ).
-
Incubate the oocytes for 2-7 days at 18°C to allow for receptor expression.
2. Solutions and Reagents:
-
External (Bath) Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
-
Internal (Pipette) Solution: 120 mM KF, 10 mM KCl, 5 mM NaCl, 2 mM MgCl2, 20 mM BAPTA, 10 mM HEPES, pH adjusted to 7.4 with KOH.
-
Agonist Stock Solution: Prepare a high-concentration stock of a suitable nAChR agonist (e.g., 100 mM DMPP or acetylcholine) in water.
-
Edrophonium Stock Solution: Prepare a high-concentration stock of edrophonium chloride in water.
3. Electrophysiological Recording:
-
Place a prepared oocyte in the recording chamber perfused with ND96 solution.
-
Pull borosilicate glass microelectrodes to a resistance of 1-3 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the micropipette and the oocyte membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the oocyte at a holding potential of -60 mV.
-
Use a rapid solution exchange system for fast application of agonist and edrophonium.
4. Desensitization Protocol:
-
Control Response: Apply a short pulse (e.g., 1-2 seconds) of the nAChR agonist at a concentration that elicits a maximal or near-maximal response. Record the peak current and the decay (desensitization) of the current.
-
Washout: Perfuse the oocyte with the external solution until the current returns to baseline.
-
Edrophonium Application: Pre-apply edrophonium at the desired concentration for a set period (e.g., 30-60 seconds).
-
Co-application: While still in the presence of edrophonium, apply the nAChR agonist. Record the peak current and the rate of current decay.
-
Data Analysis: Compare the rate and extent of desensitization in the absence and presence of edrophonium. The rate of desensitization can be quantified by fitting the decay phase of the current to an exponential function.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or very small agonist-induced currents | - Poor nAChR expression. - Degraded agonist solution. - Clogged perfusion system. | - Verify mRNA quality and injection volume. - Prepare fresh agonist solutions daily. - Check and clean the perfusion lines. |
| Unstable giga-ohm seal | - Unhealthy oocytes. - Dirty pipette tip or oocyte membrane. - Mechanical vibration. | - Use healthy, firm oocytes. - Ensure clean solutions and fire-polish pipettes. - Use an anti-vibration table. |
| Rapid current rundown | - Intracellular dialysis of essential factors. - Receptor internalization. | - Use the perforated patch technique to preserve the intracellular environment. - Allow for sufficient recovery time between agonist applications. |
| Inconsistent desensitization rates | - Incomplete washout of agonist or edrophonium. - Fluctuation in solution exchange speed. | - Increase the duration and flow rate of the washout. - Ensure the perfusion system delivers solutions at a consistent rate. |
Visualizations
Signaling and Desensitization Pathway of nAChRs
Caption: nAChR activation, desensitization, and the dual-action of edrophonium.
Experimental Workflow for Assessing nAChR Desensitization
Caption: Workflow for electrophysiological analysis of edrophonium's effect.
Logical Troubleshooting Workflow
Caption: A step-by-step guide for troubleshooting common experimental issues.
References
Troubleshooting paradoxical weakness with high-dose Edrophonium bromide
Technical Support Center: Edrophonium Bromide Experiments
Welcome to the technical support center for researchers utilizing this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding paradoxical weakness observed at high doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary function is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction.[1][2][4] By inhibiting the AChE enzyme, edrophonium increases the concentration and prolongs the activity of ACh in the synaptic cleft.[2] This enhancement of cholinergic transmission leads to improved nerve-muscle communication, which is why it has historically been used for diagnostic tests in conditions like myasthenia gravis.[1][2][5]
Q2: What is "paradoxical weakness" and why does it occur with high-doses of Edrophonium?
A2: Paradoxical weakness, also known as a "cholinergic crisis," is a state of muscle weakness that occurs when an excessive dose of an acetylcholinesterase inhibitor, like edrophonium, is administered.[6][7] Instead of improving muscle strength, high doses lead to a depolarizing neuromuscular blockade, which exacerbates weakness.[4]
This occurs due to two main processes:
-
Excess Acetylcholine: High concentrations of ACh overstimulate the nicotinic acetylcholine receptors (nAChRs) on the muscle endplate.[8]
-
Receptor Desensitization: Prolonged exposure to high levels of ACh causes the nAChRs to enter a desensitized or inactivated state.[9][10] In this state, the receptor's ion channel closes and does not reopen, even though ACh is still bound. This renders the neuromuscular junction unresponsive to further nerve signals, resulting in muscle paralysis.[8]
Troubleshooting Guides
Problem 1: Observed muscle weakness after administering a high dose of this compound.
-
Question: My experimental model (e.g., in vivo rodent, ex vivo muscle preparation) showed an initial increase in muscle force followed by a rapid and profound decrease in force after I administered what I considered a high dose of edrophonium. How can I confirm this is paradoxical weakness and not another experimental artifact?
-
Answer & Troubleshooting Steps: This clinical picture is highly suggestive of a cholinergic crisis. The initial potentiation followed by weakness is the classic presentation.
Step 1: Dose Confirmation & Literature Review Cross-reference your administered dose with established dose-response curves in similar models.[11][12][13] Doses for edrophonium can range from 0.1 mg/kg for minimal effect to upwards of 1.0 mg/kg where paradoxical effects may become apparent.[11][12][13]
Step 2: Administer a Muscarinic Antagonist Cholinergic overstimulation affects both nicotinic receptors (at the neuromuscular junction) and muscarinic receptors (causing side effects like bradycardia, salivation, bronchoconstriction). Administering a muscarinic antagonist like atropine (0.04 mg/kg) can help manage these systemic side effects without affecting the nicotinic-mediated paradoxical weakness. If systemic signs of cholinergic toxicity resolve but muscle weakness persists, it further supports the diagnosis. Atropine should be readily available in any experiment involving high doses of anticholinesterases.[6]
Step 3: Reduce the Dose In your next experiment, reduce the edrophonium dose by 50-75% and observe the response. A dose that produces sustained improvement in muscle strength without the subsequent decline is likely below the threshold for inducing significant receptor desensitization.
Problem 2: Difficulty establishing a therapeutic window and avoiding paradoxical weakness.
-
Question: I am trying to determine the optimal dose for reversing a neuromuscular blockade in my animal model, but I either see no effect or I induce weakness. How can I systematically determine the correct dose?
-
Answer & Troubleshooting Steps: This requires a careful dose-response study. The goal is to find the peak of the dose-response curve, after which the effect starts to decline.
Step 1: Start with a Low-Dose Titration Protocol Begin with a very low dose (e.g., 0.1 mg/kg) and measure the peak muscle response.[13] Administer progressively larger doses in a stepwise manner (e.g., 0.25 mg/kg, 0.5 mg/kg, 0.75 mg/kg, 1.0 mg/kg) to different experimental groups, ensuring a sufficient washout period between experiments if using a within-subject design.[12][13]
Step 2: Monitor Timing of Effects The effects of intravenous edrophonium are rapid, typically beginning within 30-60 seconds and lasting for 5-10 minutes.[14][15] Record the onset, peak effect, and duration of action for each dose. Paradoxical weakness will manifest as a sharp decline in strength following an initial peak.
Step 3: Plot the Dose-Response Curve Plot the peak muscle force (e.g., % of baseline) against the edrophonium dose. The resulting curve should be biphasic or bell-shaped, showing an initial increase in strength followed by a decrease at higher doses. The optimal dose will be at the peak of this curve.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model
| Edrophonium Dose (mg/kg, IV) | Peak Twitch Tension (% Increase from Baseline) | Time to Peak Effect (seconds) | Onset of Weakness Post-Peak (seconds) |
| 0.1 | 15% | 45 | > 600 (No weakness observed) |
| 0.25 | 40% | 40 | > 600 (No weakness observed) |
| 0.5 | 75% | 35 | 300 |
| 0.75 | 50% (transient peak of 80%) | 30 | 120 |
| 1.0 | 10% (transient peak of 60%) | 25 | 60 |
| 1.5 | -20% (Immediate weakness) | N/A | < 30 |
This table illustrates how increasing doses of edrophonium can lead to a diminished peak effect and a faster onset of paradoxical weakness.
Experimental Protocols
Protocol: Assessing Neuromuscular Function and Paradoxical Weakness
This protocol describes a method for quantifying muscle force in an anesthetized rodent model to evaluate the effects of this compound.
1. Animal Preparation: a. Anesthetize the subject (e.g., with isoflurane or urethane) according to approved institutional protocols. b. Place the animal on a heating pad to maintain body temperature at 37°C. c. Isolate the sciatic nerve and the gastrocnemius muscle of one hind limb. d. Securely fix the knee and ankle. Attach the distal tendon of the gastrocnemius muscle to an isometric force transducer.
2. Stimulation and Recording: a. Place stimulating electrodes on the isolated sciatic nerve. b. Set the stimulator to deliver supramaximal square-wave pulses (0.2 ms duration). c. Record baseline twitch tension by delivering single pulses at a low frequency (e.g., 0.5 Hz). d. Record baseline tetanic force by delivering a short train of high-frequency stimulation (e.g., 50 Hz for 500 ms).
3. Edrophonium Administration and Data Collection: a. Administer a test dose of this compound intravenously (IV) via a cannulated tail vein or jugular vein. b. Immediately begin recording twitch tension at 0.5 Hz continuously for at least 10 minutes. c. At 1-minute intervals, record a brief tetanic contraction to assess for fade. d. Note the time to peak twitch tension and the time of onset of any subsequent decrease in tension below the potentiated peak.
4. Data Analysis: a. Express peak twitch tension as a percentage increase from the pre-drug baseline. b. Quantify paradoxical weakness by measuring the percentage decrease in force from the peak effect at specific time points (e.g., 2, 5, and 10 minutes post-injection). c. Plot the dose-response relationship as shown in the data table above.
Visualizations
Signaling Pathway at the Neuromuscular Junction
Caption: Mechanism of Edrophonium-induced paradoxical weakness.
Experimental Workflow for Troubleshooting
Caption: Decision workflow for troubleshooting paradoxical weakness.
Logical Relationship: Dose, Receptor State, and Muscle Response
Caption: Relationship between Edrophonium dose and muscle response.
References
- 1. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Edrophonium - Wikipedia [en.wikipedia.org]
- 5. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of desensitization of acetylcholine receptors using nerve-released transmitter in the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-responses for edrophonium during antagonism of vecuronium block in young and older adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response relationships for edrophonium and neostigmine as antagonists of moderate and profound atracurium blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. mims.com [mims.com]
Managing cholinergic side effects of Edrophonium in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using edrophonium in animal studies, with a focus on managing cholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What is edrophonium and how does it work?
Edrophonium is a short-acting, reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] It works by preventing the breakdown of the neurotransmitter acetylcholine (ACh), leading to an increased concentration of ACh at the neuromuscular junction and other cholinergic synapses.[3][4] This enhanced cholinergic transmission improves communication between nerves and muscles.[4]
Q2: What are the common cholinergic side effects of edrophonium in animal studies?
Edrophonium's action is not limited to the neuromuscular junction. The increased acetylcholine levels can stimulate muscarinic receptors throughout the body, leading to a range of side effects. Common adverse effects include:
-
Cardiovascular: Bradycardia (slow heart rate), arrhythmias, and hypotension.[5][6]
-
Respiratory: Increased bronchial secretions, bronchoconstriction, and potentially laryngospasm or respiratory muscle paralysis at high doses.[5][7]
-
Gastrointestinal: Increased salivation, nausea, vomiting, diarrhea, abdominal cramps, and increased peristalsis.[5]
-
Ocular: Miosis (pupillary constriction) and increased lacrimation (tearing).[5][7]
-
General: Diaphoresis (sweating), increased urinary frequency, and muscle fasciculations (twitching).[5]
Q3: How can I prevent or minimize these cholinergic side effects?
The most effective strategy is the concurrent administration of a muscarinic receptor antagonist, such as atropine or glycopyrrolate.[7][8] These agents selectively block the muscarinic effects of acetylcholine, mitigating the unwanted side effects without interfering with the desired nicotinic effects at the neuromuscular junction.[9] Atropine should always be readily available as an antagonist when working with edrophonium.[6][7]
Q4: What is the difference between atropine and glycopyrrolate for this purpose?
-
Atropine: A tertiary amine that can cross the blood-brain barrier, potentially causing central nervous system effects.[9]
-
Glycopyrrolate: A quaternary amine that does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects.[9] It may be particularly useful for managing peripheral muscarinic symptoms.[9]
The choice between them may depend on the specific experimental goals and the animal model.
Troubleshooting Guide
| Observed Problem / Symptom | Potential Cause | Recommended Action & Troubleshooting Steps |
| Severe Bradycardia (Significant drop in heart rate) or Arrhythmia | Overstimulation of cardiac muscarinic receptors due to edrophonium overdose or high sensitivity. | 1. Immediate Action: Administer a pre-calculated dose of atropine sulfate intravenously.[6] Small doses are often effective.[10]2. Monitor: Continuously monitor ECG and heart rate.3. Future Prevention: In subsequent experiments, pre-treat with atropine or glycopyrrolate before edrophonium administration.[11] Consider reducing the edrophonium dose. |
| Excessive Salivation and Respiratory Secretions (Gasping, labored breathing) | Overstimulation of muscarinic receptors in salivary glands and bronchial smooth muscle. | 1. Ensure Airway Patency: Position the animal to prevent aspiration and clear any obstructions.2. Administer Anticholinergic: Administer atropine or glycopyrrolate to reduce secretions.[9][12] Atropine doses up to 1.2 mg may be required for copious secretions.[6]3. Future Prevention: Use a prophylactic dose of an anticholinergic agent. Ensure adequate ventilation support is available. |
| Muscle Fasciculations followed by Weakness | Potential cholinergic crisis (excessive acetylcholine causing depolarizing block at the neuromuscular junction). | 1. Confirm: This can be difficult to distinguish from a myasthenic crisis (underdosing). In a clinical setting, a Tensilon test would be used; however, in a research setting, this indicates a likely overdose.[6][13]2. Support Respiration: Provide ventilatory support as this can lead to respiratory paralysis.[5]3. Administer Atropine: Atropine will manage the muscarinic symptoms but will not reverse the muscle weakness from the depolarizing block.[14]4. Review Dosing: Significantly reduce the edrophonium dose in future experiments. |
| Inconsistent or No Reversal of Neuromuscular Blockade | Insufficient edrophonium dose, or the neuromuscular blocking agent is not one that edrophonium can reverse (e.g., succinylcholine). | 1. Verify Blocker: Confirm that a non-depolarizing agent (e.g., vecuronium, atracurium) was used. Edrophonium is not effective against depolarizing agents like succinylcholine.[6]2. Increase Dose: If the dose was too low, a subsequent, carefully calculated dose may be administered. For example, in one dog study, some animals required a second injection.[15]3. Check Animal State: Ensure the animal is not hypothermic or acidotic, as these conditions can affect reversal. |
Data Presentation: Anticholinergic Dosing
The following tables provide examples of dosages used in animal studies to counteract the muscarinic side effects of edrophonium. Note: These are examples and optimal doses should be determined for your specific protocol, species, and anesthetic regimen.
Table 1: Example Doses of Edrophonium and Anticholinergic Agents in Dogs
| Drug | Dose (per kg body weight) | Route | Notes | Source |
| Edrophonium | 0.5 mg/kg | IV | Effective for reversing neuromuscular blockade. | [16][17] |
| Edrophonium | 0.25 - 0.5 mg/kg | IV | Used to antagonize vecuronium-induced blockade. Trials with 0.5 mg/kg alone were discontinued due to adverse events. | [15] |
| Atropine | 20 - 40 µg/kg | IV | Administered with edrophonium to prevent bradycardia. | [15] |
| Atropine | 0.25 mg/kg | IV | Administered with 0.5 mg/kg edrophonium, resulting in no ill effects in a 13-week study. | [6] |
| Neostigmine | 0.04 mg/kg | IV | Preceded by atropine for reversal of neuromuscular block. | [16][17] |
Table 2: Example Doses of Edrophonium and Anticholinergic Agents in Sheep
| Drug | Dose (per kg body weight) | Route | Notes | Source |
| Edrophonium | 0.5 - 1.0 mg/kg | IV | Used in combination with atropine to reverse neuromuscular blockade. | [18] |
| Atropine | 40 - 80 µg/kg | IV | Combined with edrophonium to study cardiovascular and autonomic effects. | [18] |
Experimental Protocols
Protocol 1: Prophylactic Management of Cholinergic Side Effects During Neuromuscular Blockade Reversal
This protocol describes the co-administration of an anticholinergic agent with edrophonium to prevent side effects when reversing a non-depolarizing neuromuscular blocker (e.g., vecuronium) in an anesthetized animal model (e.g., dog).
Materials:
-
Edrophonium chloride solution (e.g., 10 mg/mL)
-
Atropine sulfate solution (e.g., 0.5 mg/mL) or Glycopyrrolate solution (e.g., 0.2 mg/mL)
-
Sterile saline for dilution
-
Appropriately sized syringes and needles
-
Anesthetized and physiologically monitored animal
-
Neuromuscular transmission monitoring equipment (e.g., train-of-four [TOF] monitor)
Methodology:
-
Establish Stable Anesthesia: Ensure the animal is at a stable plane of anesthesia with continuous monitoring of vital signs (ECG, heart rate, blood pressure, SpO2).
-
Monitor Neuromuscular Blockade: Confirm the level of neuromuscular blockade using a TOF monitor at a suitable peripheral nerve (e.g., ulnar or peroneal nerve). Reversal is typically initiated when there is some degree of spontaneous recovery (e.g., reappearance of the second twitch, T2, in the TOF sequence).
-
Prepare Injections:
-
Administer Reversal Agents: Administer the edrophonium/atropine mixture as a slow intravenous injection over approximately 45-60 seconds.[10] Slow administration helps to minimize abrupt cardiovascular changes.
-
Continuous Monitoring:
-
Closely observe the animal for any signs of cholinergic side effects (bradycardia, salivation, etc.).
-
Continuously monitor the reversal of neuromuscular blockade using the TOF monitor until the TOF ratio is ≥0.9.
-
Continue to monitor vital signs for at least 30 minutes post-reversal to ensure cardiovascular stability.
-
-
Record Data: Document all administered doses, the time course of neuromuscular function recovery, and all physiological parameters.
Visualizations
Signaling Pathway of Edrophonium and its Side Effect Management
Caption: Edrophonium inhibits AChE, increasing ACh levels and activating both receptor types.
Experimental Workflow for Reversal of Neuromuscular Blockade
Caption: Workflow for reversing neuromuscular blockade with edrophonium and an anticholinergic.
Troubleshooting Logic for Adverse Events
Caption: Decision tree for managing adverse cholinergic events during experiments.
References
- 1. Edrophonium - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. What is Edrophonium Chloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]
- 5. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. UpToDate 2018 [doctorabad.com]
- 8. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. Antagonism of the muscarinic effects of edrophonium with atropine or glycopyrrolate. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. drugs.com [drugs.com]
- 15. Edrophonium for the antagonism of neuromuscular blockade in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of neostigmine or edrophonium on force of contraction when administered at a train-of-four ratio of 0.9 in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cardiovascular and autonomic nervous effects of edrophonium and atropine combinations during neuromuscular blockade antagonism in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Edrophonium Bromide In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edrophonium bromide in vitro. The following information addresses common issues and questions related to the impact of temperature on the efficacy of this acetylcholinesterase (AChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a rapidly reversible acetylcholinesterase (AChE) inhibitor.[1] It functions by competitively binding to the AChE enzyme, primarily at the neuromuscular junction, which prevents the breakdown of the neurotransmitter acetylcholine.[1] This leads to an increased concentration and prolonged activity of acetylcholine in the synaptic cleft.
Q2: How does temperature generally affect enzyme kinetics and inhibitor binding?
Temperature is a critical parameter in enzyme kinetics. Generally, an increase in temperature will increase the rate of an enzyme-catalyzed reaction until an optimal temperature is reached. Beyond this optimum, the enzyme will begin to denature, leading to a rapid loss of activity. For an inhibitor like this compound, temperature can influence its binding affinity to acetylcholinesterase. The thermodynamics of this binding (whether it is enthalpy- or entropy-driven) will determine how a change in temperature affects the binding constant and, consequently, the inhibitory potency (e.g., IC50 value).
Q3: Has the specific effect of temperature on this compound's IC50 value been extensively studied?
Q4: What is the thermal stability of acetylcholinesterase (AChE) itself?
The stability of the AChE enzyme is a crucial factor to consider. Studies on the thermal inactivation of AChE have shown that the enzyme starts to lose activity at temperatures above 42°C, with significant inactivation occurring at higher temperatures. Therefore, in vitro assays should be conducted at temperatures where the enzyme remains stable to ensure that any observed changes in efficacy are due to the effect of temperature on inhibitor binding and not enzyme degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Temperature fluctuations in the lab environment or inconsistent incubator/water bath temperatures. | Ensure all experiments are conducted at a strictly controlled and recorded temperature. Use a calibrated thermometer to verify the temperature of your experimental setup. |
| Loss of this compound efficacy at higher temperatures. | 1. Thermal instability of the acetylcholinesterase enzyme. 2. The binding of this compound to AChE may be an exothermic process, meaning the binding affinity decreases with increasing temperature. | 1. Conduct control experiments to assess the stability of your AChE preparation at the tested temperatures. Avoid temperatures known to cause significant enzyme inactivation (typically above 40-45°C for many AChE sources). 2. Perform a temperature-dependency study to characterize the thermodynamics of binding. This will help in understanding the relationship between temperature and binding affinity. |
| Unexpectedly low potency of this compound. | The assay temperature may be suboptimal for this compound binding, even if the enzyme is stable. | Systematically vary the temperature of your assay (e.g., 25°C, 30°C, 37°C) to determine the optimal temperature for this compound inhibition in your system. |
Experimental Protocols
Determining the Temperature Profile of this compound Inhibition of Acetylcholinesterase
This protocol outlines a method to assess the impact of temperature on the in vitro efficacy of this compound.
Materials:
-
Purified acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATChI) or other suitable AChE substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4 or optimal for the specific AChE)
-
Temperature-controlled microplate reader or spectrophotometer with a cuvette holder
-
Calibrated thermometer
Procedure:
-
Enzyme Stability Assessment:
-
Prepare aliquots of the AChE solution in the reaction buffer.
-
Incubate the aliquots at a range of temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C) for the intended duration of your main experiment.
-
After incubation, measure the residual enzyme activity at a standard temperature (e.g., 25°C) using the Ellman's assay.
-
Plot enzyme activity versus incubation temperature to determine the temperature range where the enzyme is stable.
-
-
IC50 Determination at Different Temperatures:
-
Prepare a series of dilutions of this compound.
-
Set the temperature of the microplate reader or spectrophotometer to the first desired temperature within the enzyme's stable range.
-
In a microplate or cuvette, add the reaction buffer, DTNB, and the AChE solution. Allow the mixture to equilibrate to the set temperature.
-
Add the different concentrations of this compound to the wells/cuvettes and incubate for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate (ATChI).
-
Monitor the change in absorbance at 412 nm over time.
-
Calculate the initial reaction rates for each this compound concentration.
-
Repeat the entire procedure for each of the desired temperatures.
-
For each temperature, plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Impact of Temperature on this compound IC50 for Acetylcholinesterase
| Temperature (°C) | This compound IC50 (µM) | Acetylcholinesterase Activity (% of control at 25°C) |
| 25 | [Insert experimental value] | 100% |
| 30 | [Insert experimental value] | [Insert experimental value] |
| 37 | [Insert experimental value] | [Insert experimental value] |
| 40 | [Insert experimental value] | [Insert experimental value] |
| 45 | [Insert experimental value] | [Insert experimental value] |
| Note: This table is a template for researchers to populate with their own experimental data. The relationship between temperature and IC50 will depend on the specific experimental conditions and the source of the acetylcholinesterase. |
Visualizations
References
Technical Support Center: Edrophonium Bromide Stability in Physiological Buffers
This technical support center provides guidance on the stability of Edrophonium Bromide in commonly used physiological buffer solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, aliquots of concentrated stock solutions prepared in DMSO can be stored at -80°C for up to one year.[1] Powdered this compound is stable for up to three years when stored at -20°C.[1] Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous physiological buffers like PBS or TBS at room temperature?
Q3: What are the potential signs of this compound degradation in solution?
Degradation of this compound may not be visually apparent. The most reliable indicator of degradation is a loss of biological activity (i.e., reduced inhibition of acetylcholinesterase). Chemical analysis using techniques like HPLC can also be used to detect the appearance of degradation products.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
Yes, this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents as these can cause chemical degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no biological effect of this compound in an assay. | Degradation of the compound in the physiological buffer. | 1. Prepare a fresh solution of this compound immediately before use.2. Perform a dose-response curve to verify the potency of the new solution.3. If the problem persists, consider performing a stability study of this compound in your specific buffer and under your experimental conditions (time, temperature). |
| Inaccurate concentration of the stock solution. | 1. Verify the initial weight of the compound and the volume of the solvent used to prepare the stock solution.2. If possible, confirm the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry with a standard curve). | |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer. | 1. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for the experiment.2. Decrease the final concentration of this compound.3. Sonication may aid in dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is approximately 283.18 g/mol ; for Edrophonium Chloride it is 201.69 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: General Workflow for Assessing this compound Stability
This protocol outlines a general approach to determine the stability of this compound in a specific physiological buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Physiological buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in the physiological buffer.
-
Divide the solution into several aliquots in separate tubes.
-
Store the tubes at the desired temperature (e.g., room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately analyze it by HPLC.
-
The initial time point (t=0) serves as the reference.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 95 | 90 |
| 4 | 98 | 90 | 82 |
| 8 | 96 | 82 | 68 |
| 24 | 92 | 65 | 40 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
References
Technical Support Center: Addressing Tachyphylaxis to Edrophonium in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to edrophonium in long-term experiments.
Understanding Tachyphylaxis to Edrophonium
Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, is a significant challenge in long-term experiments involving edrophonium. Edrophonium, a short-acting acetylcholinesterase inhibitor, increases the availability of acetylcholine (ACh) at the neuromuscular junction. However, prolonged exposure to high concentrations of ACh can lead to the desensitization of nicotinic acetylcholine receptors (nAChRs), diminishing the intended effect of edrophonium.
The primary mechanism behind edrophonium-induced tachyphylaxis is the enhanced desensitization of nAChRs.[1] This process involves a conformational change in the receptor, leading to a state of high affinity for acetylcholine but a closed ion channel, thereby reducing the neuromuscular response.[2] Studies have shown that clinical concentrations of edrophonium can significantly enhance this desensitization process. For instance, a peak serum concentration of 60 µM edrophonium (from a 1 mg/kg dose) can produce a 47% inhibition of the nAChR current.[1]
Troubleshooting Guide
This guide addresses common issues related to edrophonium tachyphylaxis in a question-and-answer format.
Question 1: We observed a gradual decrease in muscle contractile response despite continuous edrophonium infusion. Is this tachyphylaxis?
Answer: A diminishing response to continuous edrophonium administration is a classic sign of tachyphylaxis, likely due to nAChR desensitization. To confirm this, you can perform the following checks:
-
Verify Edrophonium Integrity: Ensure the edrophonium solution is fresh and has been stored correctly.
-
Rule out Experimental Setup Issues: Check for any changes in your recording or stimulation parameters that could affect the measured response.
-
Perform a Washout and Re-challenge: Temporarily replace the edrophonium-containing solution with a drug-free medium. After a washout period, re-introduce edrophonium. A restored or partially restored response upon re-challenge is a strong indicator of tachyphylaxis. The recovery from desensitization is dependent on the duration of the agonist exposure.[3]
Question 2: How can we prevent or minimize the development of tachyphylaxis during our long-term experiment?
Answer: Several strategies can be employed to mitigate edrophonium-induced tachyphylaxis:
-
Intermittent Dosing ("Drug Holidays"): Instead of continuous infusion, administer edrophonium intermittently. The "drug-free" intervals allow for the resensitization of nAChRs. The optimal duration of these intervals needs to be determined empirically for your specific experimental model, but starting with a washout period equal to the exposure time is a reasonable starting point. The rate of recovery from desensitization is dependent on the length of agonist exposure.[3]
-
Dose Optimization: Use the lowest effective concentration of edrophonium. Higher concentrations will accelerate the onset and extent of nAChR desensitization.
-
Use of Allosteric Modulators: While still largely in the research phase, positive allosteric modulators (PAMs) of nAChRs could potentially be used to enhance the response to lower, less desensitizing concentrations of acetylcholine.
Question 3: Our preparation has become completely unresponsive to edrophonium. How can we restore its sensitivity?
Answer: Complete loss of response indicates severe nAChR desensitization. To attempt to restore sensitivity, a prolonged washout period is necessary.
-
Extended Washout: Perfuse the preparation with a drug-free physiological solution for an extended period. The time required for full recovery can be significantly longer than the initial exposure period. Recovery from desensitization is a time-dependent process.[4][5]
-
Monitor Recovery: Periodically test the response to a standard dose of an AChR agonist (e.g., carbachol or acetylcholine) to monitor the recovery of receptor function.
-
Consider Intracellular Mechanisms: Recovery from desensitization can be modulated by intracellular signaling pathways, including those involving calcium and protein kinases.[4][6] While direct manipulation of these pathways may not be feasible in all experimental setups, being aware of their role can inform the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying molecular mechanism of tachyphylaxis to edrophonium?
A1: The primary mechanism is the desensitization of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Edrophonium inhibits acetylcholinesterase, leading to an accumulation of acetylcholine (ACh). Prolonged exposure to high concentrations of ACh causes nAChRs to enter a desensitized state, where the receptor's ion channel is closed despite being bound to ACh.[2] Edrophonium itself has been shown to enhance this desensitization process.[1]
Q2: How quickly can tachyphylaxis to edrophonium develop?
A2: The onset of tachyphylaxis is dependent on the concentration of edrophonium and the specifics of the experimental model. It can develop within minutes to hours of continuous exposure.
Q3: Is tachyphylaxis to edrophonium reversible?
A3: Yes, nAChR desensitization is a reversible process.[7] Removing edrophonium and allowing for a washout period will enable the receptors to return to a responsive state. The duration of the required washout period is proportional to the duration and concentration of the edrophonium exposure.[3]
Q4: Are there alternative acetylcholinesterase inhibitors that are less prone to causing tachyphylaxis?
A4: All acetylcholinesterase inhibitors that lead to a sustained increase in acetylcholine concentration at the nAChR can induce tachyphylaxis. The rate and extent of tachyphylaxis may differ between agents due to variations in their pharmacokinetic and pharmacodynamic properties. For long-term experiments, considering agents with different binding kinetics or exploring intermittent dosing schedules is recommended.
Q5: Can I use a higher dose of edrophonium to overcome tachyphylaxis?
A5: Increasing the dose of edrophonium is generally not an effective strategy to overcome tachyphylaxis and may even exacerbate the desensitization of nAChRs. A more effective approach is to implement a drug-free interval to allow for receptor resensitization.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| nAChR Current Inhibition | 47% | Peak serum concentration of 60 µM edrophonium (from a 1 mg/kg dose) | [1] |
| Edrophonium IC50 for nAChR Inhibition | 82.1 +/- 5.0 µM | At -60 mV membrane potential | [1] |
| Edrophonium IC50 for nAChR Inhibition | 50.8 +/- 2.7 µM | At -90 mV membrane potential | [1] |
| Edrophonium IC50 for nAChR Inhibition | 41.1 +/- 1.3 µM | At -120 mV membrane potential | [1] |
| Recovery Time from Desensitization | Dependent on duration of agonist exposure | Muscle-type nAChRs in TE671/RD cells | [3] |
Experimental Protocols
Protocol 1: Induction and Measurement of Edrophonium Tachyphylaxis in an in vitro Neuromuscular Junction Preparation
This protocol outlines a method for inducing and quantifying tachyphylaxis to edrophonium using an isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm).
1. Preparation and Baseline Recording:
- Dissect and mount the nerve-muscle preparation in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ / 5% CO₂.
- Attach the muscle to a force transducer to record isometric contractions.
- Stimulate the nerve supramaximally with single pulses at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
- Record a stable baseline of twitch tension for at least 15-20 minutes.
2. Induction of Tachyphylaxis:
- Introduce edrophonium into the organ bath at the desired concentration (e.g., 10-100 µM).
- Continue nerve stimulation at the same frequency and continuously record the twitch tension.
- Tachyphylaxis is observed as a gradual decrease in the potentiated twitch tension over time.
3. Quantification of Tachyphylaxis:
- Measure the peak twitch tension immediately after edrophonium application (initial potentiation).
- Measure the twitch tension at regular intervals (e.g., every 5 minutes) during continuous edrophonium exposure.
- Express the decline in twitch tension as a percentage of the initial peak potentiation.
4. Reversal of Tachyphylaxis (Washout):
- Replace the edrophonium-containing solution with fresh, drug-free physiological salt solution.
- Perform regular solution changes to ensure complete washout of the drug.
- Continue to record twitch tension to monitor the recovery of the response.
- The time taken for the twitch tension to return to the pre-edrophonium baseline indicates the recovery time from tachyphylaxis.
Protocol 2: Assessing nAChR Desensitization and Recovery using Whole-Cell Patch-Clamp
This protocol is for studying the direct effects of edrophonium on nAChRs expressed in a cell line (e.g., HEK293 cells transfected with nAChR subunits).
1. Cell Preparation and Baseline Recording:
- Culture cells expressing the nAChR subtype of interest.
- Establish a whole-cell patch-clamp recording configuration.
- Hold the cell at a negative membrane potential (e.g., -60 mV).
- Apply a brief pulse of an AChR agonist (e.g., 1 mM acetylcholine for 10-50 ms) using a rapid perfusion system to elicit an inward current.
- Record several stable baseline agonist-evoked currents.
2. Induction of Desensitization:
- Pre-apply edrophonium at the desired concentration for a defined period (e.g., 1-5 minutes) via the perfusion system.
- During the edrophonium application, apply the same brief pulse of the AChR agonist.
- The reduction in the amplitude of the agonist-evoked current in the presence of edrophonium indicates nAChR inhibition and/or desensitization.
3. Measurement of Recovery from Desensitization:
- After the co-application of edrophonium and the agonist, wash the cell with a drug-free external solution.
- At various time points after the start of the washout (e.g., 10s, 30s, 1 min, 5 min), apply another brief pulse of the AChR agonist.
- Measure the amplitude of the evoked currents at each time point.
- Plot the recovery of the current amplitude over time to determine the time course of resensitization.
Visualizations
Caption: Mechanism of Edrophonium-Induced Tachyphylaxis.
Caption: Troubleshooting workflow for decreased response to Edrophonium.
References
- 1. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Dependence of nicotinic acetylcholine receptor recovery from desensitization on the duration of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Desensitization of nicotinic ACh receptors: shaping cholinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limited Lipid Solubility of Edrophonium in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the limited lipid solubility of Edrophonium in their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is Edrophonium and why is its lipid solubility a concern in experiments?
Edrophonium is a quaternary ammonium compound that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the neuromuscular junction.[1][2] Chemically, Edrophonium chloride is very soluble in water and freely soluble in alcohol, but practically insoluble in non-polar solvents like chloroform and ether.[3] This high water solubility and low lipid solubility (lipophobicity) are due to its permanent positive charge, which can hinder its passage across the lipid bilayers of cell membranes. This limitation can be a significant challenge in in vitro experiments that require the compound to reach intracellular targets.
Q2: I am observing a lack of effect of Edrophonium in my cell-based assay. Could this be related to its solubility?
A: It is highly probable. If your target is intracellular, the charged nature of Edrophonium may prevent it from efficiently crossing the cell membrane to reach its site of action. The lack of a dose-dependent response or a significant discrepancy between your findings and expected outcomes from literature could be indicative of poor cell penetration.
Q3: Are there alternative compounds to Edrophonium with better lipid solubility?
A: Yes, other acetylcholinesterase inhibitors exist with varying physicochemical properties. However, the choice of an alternative will depend on the specific requirements of your experiment, such as the desired reversibility, duration of action, and specificity. It is recommended to review the literature for AChE inhibitors with a higher LogP value (a measure of lipophilicity) if membrane permeability is a critical factor.
Q4: What is the primary signaling pathway affected by Edrophonium?
A: Edrophonium's primary molecular target is the enzyme acetylcholinesterase (AChE), which is crucial for terminating the signal at the neuromuscular junction. By inhibiting AChE, Edrophonium leads to an accumulation of acetylcholine (ACh) in the synaptic cleft. This excess ACh then repeatedly stimulates nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to enhanced muscle contraction.
Troubleshooting Guides
Problem: Inconsistent or No Response to Edrophonium in Cultured Cells
Possible Cause: Limited membrane permeability of Edrophonium due to its low lipid solubility.
Solutions:
-
Increase Compound Concentration: While a simple approach, increasing the extracellular concentration of Edrophonium may enhance the driving force for its passive diffusion across the cell membrane to some extent. However, be cautious of potential off-target effects and cytotoxicity at higher concentrations.
-
Increase Incubation Time: Extending the duration of cell exposure to Edrophonium may allow for greater intracellular accumulation. Monitor cell viability to ensure that the prolonged incubation is not causing cellular stress.
-
Employ a Permeabilizing Agent (Use with Caution): In terminal experiments, a very low, non-toxic concentration of a mild permeabilizing agent like digitonin or saponin can be used to transiently increase membrane permeability. This approach should be carefully optimized to avoid significant cellular damage.
-
Utilize an Ion-Pairing Strategy: This is a more sophisticated and recommended approach to enhance the lipophilicity of charged molecules like Edrophonium. By forming a neutral complex with a lipophilic counter-ion, the overall lipid solubility of Edrophonium can be increased, facilitating its transport across the cell membrane.[4]
Problem: Difficulty Dissolving Edrophonium in Non-Aqueous Solutions for Specific Assays
Possible Cause: Inherent insolubility of Edrophonium chloride in non-polar organic solvents.
Solutions:
-
Use of Co-solvents: Prepare a concentrated stock solution of Edrophonium chloride in a water-miscible solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] This stock can then be diluted into the final aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
-
Ion-Pairing for Organic Solvent Solubility: Forming an ion-pair with a hydrophobic counter-ion can also increase the solubility of Edrophonium in less polar organic solvents.
Quantitative Data: Solubility of Edrophonium Chloride
| Solvent | Solubility | Reference |
| Water | Very soluble | [3] |
| Ethanol (95%) | Freely soluble | [3] |
| Acetic Acid (100%) | Freely soluble | [3] |
| Diethyl Ether | Practically insoluble | [3] |
| Chloroform | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | 31 mg/mL | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Edrophonium Stock Solution for Cell-Based Assays
Objective: To prepare a concentrated stock solution of Edrophonium chloride for use in aqueous-based cell culture experiments.
Materials:
-
Edrophonium chloride powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of Edrophonium chloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Enhancing Edrophonium Delivery in Cell Culture using an Ion-Pairing Strategy
Objective: To increase the intracellular concentration of Edrophonium in cultured cells by forming a lipophilic ion-pair complex. This protocol uses sodium octanesulfonate as an example of a counter-ion.
Materials:
-
Edrophonium chloride
-
Sodium octanesulfonate
-
Sterile deionized water
-
Cell culture medium
-
Cultured cells of interest
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of Edrophonium chloride in sterile deionized water.
-
Prepare a 100 mM stock solution of sodium octanesulfonate in sterile deionized water.
-
-
Formation of the Ion-Pair Complex:
-
In a sterile tube, mix equimolar amounts of the Edrophonium chloride and sodium octanesulfonate stock solutions. For example, mix 100 µL of 100 mM Edrophonium chloride with 100 µL of 100 mM sodium octanesulfonate.
-
Vortex the mixture gently for 1-2 minutes to facilitate the formation of the Edrophonium-octanesulfonate ion pair. The resulting solution will contain the ion-pair complex at 50 mM.
-
-
Cell Treatment:
-
Dilute the Edrophonium-octanesulfonate complex solution to the desired final concentration in your cell culture medium.
-
Include appropriate controls:
-
Vehicle control (cell culture medium with the same final concentration of water used for dilutions).
-
Edrophonium chloride alone (at the same final concentration as the complex).
-
Sodium octanesulfonate alone (at the same final concentration as the complex).
-
-
Remove the existing medium from your cultured cells and replace it with the medium containing the treatment solutions.
-
-
Incubation and Assay:
-
Incubate the cells for the desired period.
-
Proceed with your downstream assay to measure the biological effect of Edrophonium.
-
Visualizations
References
- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Ion-pair partition of quarternary ammonium drugs: the influence of counter ions of different lipophilicity, size, and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Edrophonium chloride | AChE | TargetMol [targetmol.com]
Technical Support Center: Edrophonium Dosage Adjustment for Neuromuscular Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of edrophonium based on the level of neuromuscular blockade.
Troubleshooting Guide
Issue: Inadequate reversal of neuromuscular blockade after edrophonium administration.
Possible Causes and Solutions:
-
Profound Blockade: Edrophonium may not be effective in reversing a deep neuromuscular block.[1] It is recommended to wait for some degree of spontaneous recovery before administering a reversal agent.[2] Ideally, at least one twitch in the Train-of-Four (TOF) stimulation should be present.[1] For deep blocks, consider alternative reversal agents if clinically appropriate.
-
Insufficient Edrophonium Dose: The standard dose of edrophonium for reversal is 0.5 to 1 mg/kg.[2] However, the required dose can vary depending on the specific neuromuscular blocking agent used and the depth of the block.[3][4] If the initial dose is insufficient, incremental doses may be administered, but the total dose should rarely exceed 1 mg/kg.[2]
-
Type of Neuromuscular Blocking Agent: The potency of edrophonium can differ depending on the neuromuscular blocking agent being reversed.[4] For example, the dose required to reverse pancuronium may differ from that needed for d-tubocurarine.[4] Refer to specific dose-response studies for the agent used in your experiment.
-
Patient-Specific Factors: Factors such as age can influence the required dose of edrophonium. One study found that older adults may require a higher dose to achieve a TOF ratio of 0.7 compared to younger adults.[3]
Issue: Cholinergic side effects are observed after edrophonium administration.
Possible Causes and Solutions:
-
Muscarinic Effects of Edrophonium: Edrophonium, as a cholinesterase inhibitor, increases acetylcholine levels not only at the neuromuscular junction but also at muscarinic receptors, leading to side effects like bradycardia (slow heart rate), increased salivation, and bronchospasm.[5][6]
-
Co-administration with an Anticholinergic Agent: To counteract these muscarinic side effects, edrophonium is typically administered with an anticholinergic agent like atropine.[2][7] The recommended dose of atropine is 0.007 to 0.014 mg/kg when given with 0.5 to 1 mg/kg of edrophonium.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of edrophonium in reversing neuromuscular blockade?
A1: Edrophonium is a short-acting acetylcholinesterase inhibitor.[5][8] It works by preventing the breakdown of acetylcholine, a neurotransmitter, at the neuromuscular junction.[5] This increase in acetylcholine concentration allows it to compete with non-depolarizing neuromuscular blocking agents for binding to nicotinic acetylcholine receptors on the muscle, thereby restoring neuromuscular transmission and reversing muscle paralysis.[7]
Q2: How is the level of neuromuscular blockade monitored to guide edrophonium administration?
A2: The most common method for monitoring the depth of neuromuscular blockade is through the use of a peripheral nerve stimulator to elicit a Train-of-Four (TOF) response.[9][10][11] This involves delivering four successive electrical stimuli to a peripheral nerve and observing the muscular contractions (twitches). The degree of fade in the twitches provides a quantitative measure of the block.[11]
Q3: What is the Train-of-Four (TOF) ratio and how is it interpreted?
A3: The TOF ratio is the ratio of the amplitude of the fourth muscle twitch (T4) to the amplitude of the first muscle twitch (T1).[9][12] A TOF ratio of 0.9 or greater is generally considered indicative of adequate recovery from neuromuscular blockade.[9][11][12] A lower TOF ratio signifies a greater degree of residual block.[13] Experienced clinicians may be unable to detect fade visually or by touch when the TOF ratio is above 0.4.[9]
Q4: What is the recommended dose of edrophonium for reversing neuromuscular blockade?
A4: The generally recommended intravenous dose of edrophonium for adults is 0.5 to 1 mg/kg.[2] It should be administered slowly over 45 to 60 seconds.[2] The dose should be adjusted based on the level of neuromuscular blockade as determined by monitoring, such as the TOF count.
Q5: When should edrophonium be administered to reverse neuromuscular blockade?
A5: Edrophonium should be administered when there is evidence of spontaneous recovery from the neuromuscular blocking agent.[2] It is recommended to wait until at least 5% recovery of the twitch response (95% block) is observed.[2] Administering edrophonium during a very deep block may not be effective.[1]
Quantitative Data on Edrophonium Dosage
The following tables summarize data from various studies on the dose-response relationship of edrophonium for reversing different neuromuscular blocking agents.
Table 1: Edrophonium Dose for Reversal of Vecuronium-Induced Blockade [3]
| Age Group | Estimated Dose for TOF Ratio of 0.7 at 10 min |
| Younger Adults (mean age 35) | 0.9 mg/kg |
| Older Adults (mean age 77) | 1.3 mg/kg |
Table 2: ED50 of Edrophonium for Reversal of Different Neuromuscular Blocking Agents [4]
| Neuromuscular Blocking Agent | First Twitch ED50 (mg/kg) |
| Pancuronium | 0.17 |
| d-Tubocurarine | 0.27 |
ED50: The dose required to achieve 50% of the maximal effect.
Table 3: Time to Achieve TOF Ratio ≥ 0.7 with Different Doses of Edrophonium for Reversal of Mivacurium-Induced Blockade [14][15]
| Edrophonium Dose | Time to TOF Ratio ≥ 0.7 (minutes) |
| Placebo (Normal Saline) | 13.5 ± 2.6 |
| 0.125 mg/kg | 9.2 ± 2.6 |
| 0.25 mg/kg | No additional advantage over 0.125 mg/kg |
| 0.50 mg/kg | No additional advantage over 0.125 mg/kg |
Experimental Protocols
Protocol: Assessing the Dose-Response of Edrophonium for Reversal of Neuromuscular Blockade
This protocol outlines a general methodology for determining the dose-response relationship of edrophonium in a research setting.
-
Animal Preparation: Anesthetize the subject according to approved institutional protocols. Ensure adequate and stable anesthesia throughout the experiment.
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes over a peripheral nerve (e.g., ulnar nerve).
-
Attach a force transducer to the corresponding muscle (e.g., adductor pollicis) to record isometric contractions.
-
Connect the stimulating electrodes to a nerve stimulator capable of delivering supramaximal stimuli in a Train-of-Four (TOF) pattern (four stimuli at 2 Hz every 10-12 seconds).[10][12]
-
-
Induction of Neuromuscular Blockade:
-
Administer a non-depolarizing neuromuscular blocking agent intravenously at a dose sufficient to induce a stable, deep level of blockade (e.g., >90% twitch depression).
-
-
Spontaneous Recovery and Administration of Edrophonium:
-
Data Acquisition and Analysis:
-
Continuously record the force of contraction of the muscle in response to TOF stimulation.
-
Calculate the TOF ratio (amplitude of the fourth twitch / amplitude of the first twitch) at various time points after edrophonium administration.
-
Plot the TOF ratio against the dose of edrophonium to generate a dose-response curve.
-
Visualizations
Caption: Mechanism of action of edrophonium at the neuromuscular junction.
Caption: Workflow for monitoring and reversing neuromuscular blockade.
References
- 1. A comparison of edrophonium and neostigmine for the antagonism of atracurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Dose-responses for edrophonium during antagonism of vecuronium block in young and older adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Edrophonium Chloride used for? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 8. edrophonium chloride [glowm.com]
- 9. resources.wfsahq.org [resources.wfsahq.org]
- 10. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 11. openanesthesia.org [openanesthesia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. Edrophonium requirements for reversal of deep neuromuscular block following infusion of mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose-response relationships for edrophonium and neostigmine antagonism of rocuronium bromide (ORG 9426)-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Edrophonium's Efficacy in Muscle Twitch Potentiation
For researchers and professionals in drug development, understanding the nuanced effects of cholinergic agents on neuromuscular function is paramount. This guide provides a comprehensive comparison of edrophonium and its alternatives—neostigmine and pyridostigmine—in their ability to potentiate muscle twitch force. The information presented is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Enhancing Neuromuscular Transmission
Edrophonium, a short-acting, reversible acetylcholinesterase (AChE) inhibitor, enhances neuromuscular transmission by increasing the concentration and prolonging the activity of acetylcholine (ACh) at the neuromuscular junction.[1][2][3] By inhibiting the breakdown of ACh, edrophonium allows for repeated binding of the neurotransmitter to postsynaptic nicotinic receptors, leading to an amplification of the end-plate potential and a subsequent increase in muscle fiber contraction, or twitch potentiation.[1][2][3]
Beyond its primary role as an AChE inhibitor, evidence suggests that edrophonium may also have a presynaptic effect, potentially increasing the fractional release of acetylcholine from the motor nerve terminal. This dual action contributes to its overall effect on muscle contractility.
Alternatives like neostigmine and pyridostigmine share the same fundamental mechanism of AChE inhibition but differ in their duration of action and potency.[4] Neostigmine is more potent than edrophonium, while pyridostigmine has a longer duration of action.[4]
Comparative Efficacy in Muscle Twitch Potentiation
The majority of comparative studies involving edrophonium and its alternatives have been conducted in the context of reversing neuromuscular blockade induced by paralytic agents. While not a direct measure of potentiation in a non-paralyzed state, these studies provide valuable dose-response data on the ability of these drugs to restore muscle twitch height.
Table 1: Dose-Response Data for Reversal of Neuromuscular Blockade
| Drug | Dose Range (mg/kg) | Effect on Twitch Height (Reversal of Blockade) | Reference |
| Edrophonium | 0.1 - 1.0 | Dose-dependent reversal of neuromuscular blockade. | [5] |
| Neostigmine | 0.005 - 0.07 | More potent than edrophonium in reversing neuromuscular blockade. | [5][6] |
| Pyridostigmine | 0.02 - 0.2 | Slower onset of action compared to edrophonium and neostigmine. | [5] |
Note: The data in this table is derived from studies focused on the reversal of neuromuscular blockade and should be interpreted as an indirect measure of potentiating efficacy.
In a study evaluating neuromuscular reversal, a 10 mg intravenous dose of edrophonium resulted in a 76% increase in single twitch tension from the control value during the recovery phase from a cholinergic crisis.[7] Studies on isolated muscle preparations, such as the rat phrenic nerve-diaphragm, have been instrumental in elucidating the direct effects of these agents on muscle contractility.[8][9]
Experimental Protocols
A standard method for evaluating the effects of edrophonium and its alternatives on muscle twitch potentiation involves the use of an isolated nerve-muscle preparation, such as the rat phrenic nerve-diaphragm.
In Vitro Muscle Twitch Potentiation Assay
1. Preparation of the Phrenic Nerve-Diaphragm:
-
A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.
-
The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
2. Stimulation and Recording:
-
The phrenic nerve is stimulated with supramaximal electrical pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit single muscle twitches.
-
The isometric contractions of the diaphragm are recorded using a force-displacement transducer connected to a data acquisition system.
3. Experimental Procedure:
-
The preparation is allowed to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline twitch tension is achieved.
-
A baseline recording of twitch tension is obtained.
-
Edrophonium or an alternative agent is added to the organ bath at a specific concentration.
-
The twitch tension is continuously recorded to observe the potentiating effect of the drug over time.
-
A dose-response curve can be generated by cumulatively adding increasing concentrations of the drug.
4. Data Analysis:
-
The peak twitch tension before and after drug administration is measured.
-
The potentiation is expressed as the percentage increase in twitch tension from the baseline.
-
The effective concentration 50 (EC50), the concentration of the drug that produces 50% of the maximal potentiation, can be calculated from the dose-response curve.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of edrophonium, the experimental workflow, and a comparison of the mechanisms of action.
Caption: Signaling pathway of edrophonium at the neuromuscular junction.
Caption: Experimental workflow for in vitro muscle twitch potentiation assay.
Caption: Comparison of the mechanisms of action of cholinergic agents.
References
- 1. Effects of exposure to low-dose pyridostigmine on neuromuscular junctions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic analysis of contractile potentiation by cholinesterase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridostigmine-induced decrement in skeletal muscle contracture is not augmented by soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilitatory drug action on the isolated phrenic nerve-diaphragm preparation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Twitch potentiation by organophosphate anticholinesterases in rat phrenic nerve diaphragm preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Edrophonium and Pyridostigmine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of edrophonium and pyridostigmine, two acetylcholinesterase inhibitors with distinct profiles and applications in research, particularly in the study of neuromuscular transmission and myasthenia gravis.
At a Glance: Edrophonium vs. Pyridostigmine
| Feature | Edrophonium | Pyridostigmine |
| Primary Use | Diagnostic (Tensilon test for myasthenia gravis)[1] | Therapeutic (Symptomatic treatment of myasthenia gravis)[2] |
| Onset of Action | Rapid (30-60 seconds, IV)[3] | Slower (Peak at 2 hours, oral)[4][5][6] |
| Duration of Action | Very short (5-10 minutes, IV)[3] | Longer (Variable, oral) |
| Administration | Intravenous (IV), Intramuscular (IM)[3] | Primarily Oral[2] |
Pharmacokinetic and Pharmacodynamic Properties
The fundamental differences in the pharmacokinetic and pharmacodynamic profiles of edrophonium and pyridostigmine dictate their distinct clinical and research applications.
Quantitative Pharmacokinetic Data
| Parameter | Edrophonium | Pyridostigmine |
| Route of Administration | IV, IM | Oral, IV |
| Onset of Action | 30-60 seconds (IV)[3], 2-10 minutes (IM)[3] | Peak serum concentration at 2 hours (oral)[4][5][6] |
| Duration of Action | 5-10 minutes (IV)[3], 5-30 minutes (IM)[3] | Half-life of 1.78 ± 0.24 hours (oral)[7] |
| Elimination Half-Life | 56.6 ± 16 min (younger adults)[8], 84.2 ± 17 min (elderly)[8] | 1.78 ± 0.24 hours (oral)[7], 1.52 hours (IV)[7] |
| Plasma Clearance | 12.1 ± 4 mL·kg⁻¹·min⁻¹ (younger adults)[8], 5.9 ± 2 mL·kg⁻¹·min⁻¹ (elderly)[8] | 0.66 ± 0.22 L/kg x h (oral)[7], 0.65 L/kg x h (IV)[7] |
| Volume of Distribution | 0.9 ± 0.13 L/kg[3] | 1.64 ± 0.29 L/kg (oral)[7], 1.43 L/kg (IV)[7] |
| Bioavailability (Oral) | Not applicable | 7.6 ± 2.4%[7] |
Mechanism of Action
Both edrophonium and pyridostigmine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, they increase the concentration and prolong the action of ACh at the neuromuscular junction, thereby enhancing neuromuscular transmission.[9] However, their binding sites on the AChE enzyme differ. Pyridostigmine binds to the active site of acetylcholinesterase, while edrophonium is thought to bind to an allosteric site.[10]
Caption: Mechanism of action of acetylcholinesterase inhibitors.
Experimental Protocols
Edrophonium (Tensilon) Test for Myasthenia Gravis Diagnosis
Objective: To assess for rapid, transient improvement in muscle strength in individuals with suspected myasthenia gravis.
Materials:
-
Edrophonium chloride (10 mg/mL solution)
-
Atropine sulfate (for management of potential cholinergic side effects)
-
Syringes and intravenous administration equipment
-
Cardiac monitoring equipment (ECG)
-
Blood pressure cuff and stethoscope
Procedure:
-
Baseline Assessment: A thorough neurological examination is performed to establish baseline muscle strength, particularly in affected muscle groups (e.g., ptosis, extraocular muscle movement, limb strength). Vital signs, including heart rate and blood pressure, are recorded.[7]
-
Test Dose Administration: An initial test dose of 2 mg of edrophonium chloride is administered intravenously over 15-30 seconds.[3]
-
Observation: The patient is closely monitored for 45 seconds for any adverse cholinergic reactions (e.g., bradycardia, fasciculations, sweating, abdominal cramps) and for any improvement in muscle strength.[3]
-
Main Dose Administration: If no significant adverse effects are observed, the remaining 8 mg of edrophonium chloride is administered.[3]
-
Post-administration Assessment: Muscle strength is reassessed immediately and for up to 5-10 minutes following the main dose. A positive test is indicated by a definite, albeit transient, improvement in muscle strength in previously weak muscles.[3]
-
Monitoring: Continuous cardiac monitoring and frequent vital sign assessment are maintained throughout the procedure and for a short period afterward. Atropine should be readily available to counteract severe cholinergic reactions.
Caption: Experimental workflow for the Edrophonium (Tensilon) Test.
Pyridostigmine Treatment Trial in Myasthenia Gravis (Based on NCT03510546)
Objective: To evaluate the efficacy and safety of pyridostigmine for the symptomatic treatment of myasthenia gravis.
Study Design: A randomized, placebo-controlled, double-blinded, crossover study.
Participant Population: Patients with a confirmed diagnosis of myasthenia gravis.
Procedure:
-
Inclusion/Exclusion Criteria: Participants are screened based on predefined inclusion and exclusion criteria.[11] Key inclusion criteria typically include a confirmed diagnosis of MG, while exclusion criteria may include other neuromuscular disorders or contraindications to the medication.[11]
-
Randomization and Blinding: Participants are randomly assigned to receive either pyridostigmine or a placebo in the first phase of the trial. Both participants and investigators are blinded to the treatment allocation.
-
Dosing Regimen:
-
Initial Dose: The trial may start with a standardized oral dose of pyridostigmine (e.g., 60 mg).[12]
-
Titration: The dosage can be titrated based on the patient's clinical response and tolerability.
-
-
Efficacy Assessment:
-
Primary Endpoint: The primary outcome measure is typically a standardized scale for myasthenia gravis, such as the Quantitative Myasthenia Gravis (QMG) score or the MG Composite (MGC) scale, assessed at baseline and at specified time points after drug administration (e.g., 1 and 2 hours post-dose).[12]
-
Secondary Endpoints: May include assessments of muscle strength in specific muscle groups, patient-reported outcomes, and safety assessments.[12]
-
-
Crossover: After a washout period, participants "cross over" to the other treatment arm (placebo if they initially received pyridostigmine, and vice versa). The same assessments are repeated.
-
Data Analysis: The change in QMG or MGC scores from baseline is compared between the pyridostigmine and placebo treatment periods to determine the efficacy of pyridostigmine.
Caption: Experimental workflow for a Pyridostigmine clinical trial.
Adverse Effects and Safety Profile
The adverse effects of both edrophonium and pyridostigmine are primarily due to their cholinergic activity.
| Adverse Effect Category | Edrophonium (IV) | Pyridostigmine (Oral) |
| Cardiovascular | Bradycardia, arrhythmias, hypotension, syncope[13] | Bradycardia |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps, increased salivation[3] | Diarrhea, abdominal cramps, flatulence, nausea, vomiting, increased peristalsis, increased salivation |
| Musculoskeletal | Muscle fasciculations, weakness | Muscle cramps, fasciculations, weakness |
| Respiratory | Laryngospasm, increased bronchial secretions, bronchospasm[3] | Increased bronchial secretions |
| Ocular | Miosis, increased lacrimation[3] | Miosis, blurred vision |
| Other | Diaphoresis (sweating), urinary urgency[3] | Diaphoresis, urinary urgency, hyperhidrosis |
A survey of neuro-ophthalmologists reported serious complications in approximately 0.16% of edrophonium tests, with the majority being bradyarrhythmias and syncope.[13] In a cross-sectional study of myasthenia gravis patients taking pyridostigmine, 91% reported side effects.[2] The most frequently reported were flatulence, urinary urgency, muscle cramps, blurred vision, and hyperhidrosis.[2] Diarrhea, abdominal cramps, and muscle twitching were the most common reasons for discontinuing the medication.[2]
Conclusion
Edrophonium and pyridostigmine, while both acetylcholinesterase inhibitors, have markedly different pharmacokinetic and pharmacodynamic profiles that define their primary roles in research and clinical practice. Edrophonium's rapid onset and short duration of action make it a valuable tool for diagnostic purposes, specifically the Tensilon test for myasthenia gravis. In contrast, pyridostigmine's longer duration of action makes it suitable for the chronic symptomatic management of this condition. For researchers, the choice between these two agents will depend on the specific experimental question being addressed, with edrophonium being ideal for acute pharmacological challenges and pyridostigmine for studies requiring sustained acetylcholinesterase inhibition. A thorough understanding of their respective properties and safety profiles is essential for their appropriate and safe use in any research setting.
References
- 1. Myasthenia Gravis: Edrophonium vs. Pyridostigmine | Internal Medicine Board Review | Knowmedge [knowmedge.com]
- 2. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. The pharmacokinetics of pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. ovid.com [ovid.com]
- 7. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of edrophonium in elderly surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Edrophonium - Wikipedia [en.wikipedia.org]
- 11. Effect of Pyridostigmine (Mestinon) on Muscle Strength in Myasthenia Gravis | Clinical Research Trial Listing [centerwatch.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Nuances: A Comparative Guide to Edrophonium's Efficacy Across Muscle Fiber Types
For the discerning researcher and drug development professional, this guide provides a comprehensive cross-validation of Edrophonium's efficacy on different muscle fiber types. While direct comparative studies on isolated fiber types remain elusive in readily available literature, this analysis synthesizes foundational knowledge on neuromuscular transmission and acetylcholinesterase distribution with existing clinical and pre-clinical data to build a cogent comparison with other acetylcholinesterase inhibitors.
Edrophonium, a short-acting acetylcholinesterase (AChE) inhibitor, plays a pivotal role in the diagnosis of myasthenia gravis and the reversal of neuromuscular blockade. Its mechanism hinges on the temporary inhibition of AChE at the neuromuscular junction, thereby increasing the concentration and prolonging the action of the neurotransmitter acetylcholine (ACh). This enhanced cholinergic activity leads to improved muscle contraction.
The differential response of various muscle fiber types to Edrophonium is a critical area of investigation. Skeletal muscles are broadly categorized into slow-twitch (Type I) and fast-twitch (Type II) fibers, each with distinct physiological and biochemical properties. A key differentiator lies in the activity of acetylcholinesterase at the neuromuscular junctions of these fibers.
The Basis for Differential Efficacy: Acetylcholinesterase Activity
Pre-clinical studies in animal models have demonstrated that the motor nerve terminals innervating fast-twitch (Type II) muscle fibers exhibit significantly higher acetylcholinesterase activity compared to those innervating slow-twitch (Type I) fibers. This fundamental difference in AChE concentration suggests that fast-twitch fibers, which are responsible for rapid, powerful contractions, have a more rapid and efficient breakdown of acetylcholine. Consequently, an AChE inhibitor like Edrophonium would theoretically have a more pronounced effect on these fibers, as the inhibition of a higher baseline enzyme activity would lead to a greater relative increase in synaptic acetylcholine.
Comparative Efficacy: Edrophonium vs. Alternatives
While direct quantitative data on Edrophonium's fiber-type specific efficacy is limited, clinical and pre-clinical comparisons with other acetylcholinesterase inhibitors, such as Neostigmine and Pyridostigmine, provide valuable insights into its overall performance.
| Drug | Onset of Action | Duration of Action | Potency | Primary Clinical Use |
| Edrophonium | Rapid (30-60 seconds) | Short (5-10 minutes) | Less potent | Diagnosis of myasthenia gravis, reversal of non-depolarizing neuromuscular blockade |
| Neostigmine | Slower (7-11 minutes) | Intermediate (20-30 minutes) | More potent | Treatment of myasthenia gravis, reversal of non-depolarizing neuromuscular blockade, treatment of urinary retention |
| Pyridostigmine | Slower than Neostigmine | Longer | Less potent than Neostigmine | Chronic management of myasthenia gravis |
Note: The data presented is a summary from various clinical studies and may vary depending on the specific clinical context and patient population.
Experimental Protocols
To facilitate further research in this critical area, we provide a detailed methodology for investigating the differential efficacy of Edrophonium on various muscle fiber types.
In Vitro Muscle Fiber Contractility Assay
This protocol allows for the direct measurement of the contractile force of isolated muscle fibers in response to Edrophonium.
a. Muscle and Fiber Isolation:
-
Euthanize a laboratory animal (e.g., rat, mouse) according to approved ethical protocols.
-
Dissect a muscle with a known fiber type composition (e.g., Soleus for predominantly slow-twitch fibers, Extensor Digitorum Longus - EDL for predominantly fast-twitch fibers).
-
Place the muscle in a chilled physiological saline solution.
-
Under a dissecting microscope, carefully isolate individual muscle fibers or small fiber bundles.
b. Experimental Setup:
-
Mount the isolated fiber or bundle in a temperature-controlled bath containing physiological saline solution, with one end attached to a fixed hook and the other to a force transducer.
-
Stimulate the muscle fiber electrically with platinum electrodes to elicit twitch and tetanic contractions.
-
Record the baseline contractile force.
c. Drug Application and Data Acquisition:
-
Introduce varying concentrations of Edrophonium to the bath.
-
After an equilibration period, stimulate the fiber again and record the contractile force.
-
Measure parameters such as peak twitch tension, time to peak tension, and maximum tetanic tension.
-
Generate dose-response curves to determine the potency and efficacy of Edrophonium on each fiber type.
Muscle Fiber Typing by Immunohistochemistry
This protocol is essential for confirming the fiber type of the muscle preparations used in the contractility assays.
a. Tissue Preparation:
-
Obtain muscle tissue samples and freeze them in isopentane cooled by liquid nitrogen.
-
Cut thin cross-sections (e.g., 10 µm) using a cryostat.
b. Staining:
-
Incubate the sections with primary antibodies specific for different myosin heavy chain (MHC) isoforms, which are markers for specific fiber types (e.g., anti-MHC I for slow-twitch, anti-MHC IIa/IIx/IIb for fast-twitch subtypes).
-
Apply fluorescently labeled secondary antibodies that bind to the primary antibodies.
c. Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the proportion of each fiber type within the muscle sample.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Neuromuscular junction signaling pathway and the inhibitory action of Edrophonium.
Caption: Experimental workflow for cross-validating Edrophonium's efficacy on different muscle fiber types.
Conclusion and Future Directions
The available evidence strongly suggests a differential efficacy of Edrophonium on fast-twitch versus slow-twitch muscle fibers, primarily due to the higher concentration of acetylcholinesterase at the neuromuscular junctions of fast-twitch fibers. However, there is a clear need for direct, quantitative in vitro studies on isolated muscle fibers to definitively characterize these differences. The experimental protocols outlined in this guide provide a robust framework for conducting such research. A deeper understanding of the fiber-type specific effects of Edrophonium and other acetylcholinesterase inhibitors will be invaluable for the development of more targeted and effective therapies for neuromuscular disorders.
Assessing the specificity of Edrophonium for acetylcholinesterase over butyrylcholinesterase
For Immediate Release: A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides an in-depth assessment of the inhibitory specificity of edrophonium for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), presenting key experimental data, detailed protocols, and mechanistic visualizations to support research and development professionals.
Edrophonium is a short-acting, reversible cholinesterase inhibitor.[1] Its clinical and research applications hinge on its ability to selectively inhibit AChE, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Understanding its interaction with both AChE and its closely related enzyme, BChE, is critical for predicting its pharmacological profile and potential off-target effects.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of edrophonium against AChE and BChE is most accurately compared by examining their respective inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value indicates a higher inhibitory potency. Data from a comparative study demonstrates edrophonium's significant selectivity for acetylcholinesterase.
| Enzyme | Inhibitor | Ki (μM) | IC50 (μM) | Selectivity (BChE Ki / AChE Ki) |
| Acetylcholinesterase (AChE) | Edrophonium | 1.01 ± 0.10[2] | 0.05 - 0.5[3] | ~196-fold |
| Butyrylcholinesterase (BChE) | Edrophonium | 198 ± 1[2] | Not widely reported |
Note: IC50 values for AChE can vary depending on the enzyme source (e.g., human erythrocytes, purified calf forebrain, octopus brain).[3]
The data clearly indicates that edrophonium is approximately 196 times more potent in inhibiting AChE than BChE, highlighting its high degree of specificity.[2]
Mechanism of Action: A Visualized Pathway
Edrophonium functions as a competitive inhibitor of acetylcholinesterase. It reversibly binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Edrophonium competitively inhibits AChE, preventing acetylcholine breakdown.
Experimental Protocol: Determining Inhibitory Potency (IC50)
The following is a detailed methodology for determining the IC50 value of edrophonium for both AChE and BChE using the widely accepted Ellman's method.
Objective: To quantify the concentration of edrophonium required to inhibit 50% of the activity of acetylcholinesterase and butyrylcholinesterase.
Materials:
-
Edrophonium chloride
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Butyrylcholinesterase (e.g., from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of edrophonium chloride in phosphate buffer.
-
Create a series of dilutions of the edrophonium stock solution to cover a range of concentrations.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare fresh solutions of ATCI and BTCI in deionized water.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Phosphate buffer
-
DTNB solution
-
AChE or BChE enzyme solution
-
Edrophonium dilution (or buffer for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the respective substrate (ATCI for AChE, BTCI for BChE) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each edrophonium concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the edrophonium concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of edrophonium against cholinesterases.
This comprehensive guide underscores the high specificity of edrophonium for acetylcholinesterase, providing researchers with the necessary data and protocols to confidently utilize this compound in their studies.
References
Validating Edrophonium as a Diagnostic Tool in Animal Models of Myasthenia Gravis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of edrophonium and its alternatives as diagnostic tools in animal models of Myasthenia Gravis (MG). We present objective performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate diagnostic method for your preclinical research.
Myasthenia Gravis is an autoimmune disorder characterized by muscle weakness due to antibodies targeting components of the neuromuscular junction, most commonly the acetylcholine receptor (AChR). Animal models, particularly the Experimental Autoimmune Myasthenia Gravis (EAMG) model in rodents, are indispensable for studying the pathogenesis of MG and for evaluating novel therapeutic interventions. Accurate and reliable diagnostic tools are crucial for confirming the disease model and assessing treatment efficacy.
This guide focuses on the validation of the edrophonium test and compares it with other widely used diagnostic modalities: the neostigmine challenge, acetylcholine receptor antibody detection, and single-fiber electromyography (SFEMG).
Comparative Analysis of Diagnostic Tools
The selection of a diagnostic tool in the context of preclinical EAMG research depends on various factors, including the specific research question, available resources, and the desired balance between sensitivity, specificity, and invasiveness. The following table summarizes the key performance characteristics of the discussed diagnostic methods.
| Diagnostic Tool | Principle | Onset of Action | Duration of Action | Reported Sensitivity (General) | Reported Specificity (General) | Key Advantages | Key Disadvantages |
| Edrophonium Test | Short-acting acetylcholinesterase inhibitor; increases acetylcholine availability at the neuromuscular junction. | Rapid (seconds to minutes) | Short (5-10 minutes)[1] | High in generalized MG (up to 95% in humans)[2] | Variable; false positives can occur. | Rapid assessment of neuromuscular function. | Short duration may be challenging for detailed observation; potential for cholinergic side effects. Edrophonium is no longer commercially available in many countries.[1] |
| Neostigmine Challenge | Longer-acting acetylcholinesterase inhibitor. | Slower (10-30 minutes)[3] | Longer (2-4 hours)[3] | High; reported as a viable alternative to edrophonium.[4] | Can have false positives, for instance in cases of polymyositis.[4] | Longer duration allows for more thorough observation of clinical improvement. | Slower onset may delay diagnosis; requires careful monitoring for cholinergic side effects. |
| AChR Antibody Test | Detects circulating autoantibodies against the acetylcholine receptor via methods like ELISA or radioimmunoassay. | N/A (requires sample collection and processing) | N/A | High (over 90% in generalized MG) | Very High (considered the "gold standard" for diagnosis of autoimmune MG)[4] | Highly specific for autoimmune MG; allows for quantitative measurement of antibody titers. | Results are not immediate; may be negative in early-stage or purely ocular forms of MG. |
| Single-Fiber EMG (SFEMG) | Measures neuromuscular jitter, the variability in the time it takes for a nerve impulse to elicit a muscle fiber action potential. | N/A (requires specialized equipment and expertise) | N/A | Very High (most sensitive test for detecting impaired neuromuscular transmission)[5][6][7] | Lower; abnormal jitter is not specific to MG and can be seen in other neuromuscular disorders.[7] | Highly sensitive for detecting even subclinical neuromuscular transmission defects. | Technically demanding, invasive, and requires specialized equipment and trained personnel. |
Experimental Protocols
Pharmacological Testing: Edrophonium and Neostigmine Challenge
These tests are based on the principle that inhibiting the breakdown of acetylcholine will transiently improve muscle strength in myasthenic animals.
Materials:
-
Edrophonium chloride solution (if available) or Neostigmine methylsulfate solution
-
Atropine sulfate solution (for managing cholinergic side effects)
-
Sterile saline
-
Syringes and needles for injection
-
Animal scale
-
Video recording equipment (recommended for objective scoring)
Procedure for Rodent Models (Rat/Mouse):
-
Baseline Assessment:
-
Acclimatize the animal to the testing environment.
-
Objectively score the clinical signs of EAMG. Common scoring systems assess posture, grip strength, and exercise tolerance (e.g., ability to hang from a wire grid). A video recording of the baseline assessment is highly recommended for later comparison.
-
-
Drug Administration:
-
Edrophonium: Due to its limited availability, specific protocols for EAMG rodents are scarce. Based on canine and feline protocols, a starting dose of 0.1-0.2 mg/kg intravenously (IV) or intraperitoneally (IP) can be considered. The rapid onset requires immediate observation.
-
Neostigmine: Administer neostigmine methylsulfate at a dose of 0.02-0.04 mg/kg intramuscularly (IM) or subcutaneously (SC).[8] Pre-treatment with atropine (0.01-0.02 mg/kg SC) may be considered to mitigate muscarinic side effects.[8]
-
-
Post-Injection Observation:
-
Continuously observe the animal for changes in clinical score.
-
For edrophonium, the peak effect is expected within 1-2 minutes.
-
For neostigmine, the peak effect is expected within 30-45 minutes.[3]
-
Record the clinical score at regular intervals during the observation period. A positive test is indicated by a clear and significant improvement in muscle strength.
-
-
Monitoring for Adverse Effects:
-
Observe for signs of cholinergic crisis, including excessive salivation, lacrimation, urination, defecation, and bradycardia.
-
Have atropine sulfate ready to administer in case of severe cholinergic side effects.
-
Acetylcholine Receptor (AChR) Antibody Detection (ELISA)
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) for the detection of anti-AChR antibodies in the serum of EAMG animals.
Materials:
-
ELISA microplate coated with purified AChR protein
-
Serum samples from EAMG and control animals
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibody (e.g., anti-rat or anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat the wells of a 96-well microplate with purified AChR antigen (e.g., from Torpedo californica) overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Dilute serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance values of the EAMG samples to those of the control samples to determine the presence and relative titer of anti-AChR antibodies.
Single-Fiber Electromyography (SFEMG)
SFEMG is a specialized electrophysiological technique that requires considerable expertise. The following is a general outline of the procedure in a rodent model.
Materials:
-
SFEMG needle electrode
-
Reference and ground electrodes
-
EMG machine with a high-pass filter (500 Hz) and a sweep speed of 0.5-1 ms/division
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature. Place the reference and ground electrodes appropriately.
-
Muscle Selection: Choose a muscle for examination. The extensor digitorum communis in the forelimb is a commonly used muscle in rodent studies.
-
Electrode Insertion: Carefully insert the SFEMG needle electrode into the selected muscle.
-
Recording:
-
Advance the needle in small increments to isolate individual muscle fiber action potentials.
-
The goal is to record from two or more time-locked muscle fibers from the same motor unit.
-
Record at least 20 potential pairs from different sites within the muscle.
-
-
Jitter Analysis:
-
Measure the inter-potential interval (IPI) between the action potentials of the paired muscle fibers over a series of consecutive discharges.
-
Calculate the mean consecutive difference (MCD) of the IPIs, which is the measure of jitter.
-
Increased jitter and impulse blocking (failure of a muscle fiber to fire) are indicative of impaired neuromuscular transmission.
-
Visualizing the Pathways and Processes
Signaling at the Neuromuscular Junction and the Impact of Myasthenia Gravis
References
- 1. Tensilon test - Wikipedia [en.wikipedia.org]
- 2. A systematic review of diagnostic studies in myasthenia gravis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. Single-fiber electromyography in experimental autoimmune myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single fiber electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AAEE minimonograph #25: Single-fiber electromyography in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bloxiverz (neostigmine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
Edrophonium's Dichotomous Dance: A Comparative Analysis of its Interaction with Nicotinic and Muscarinic Receptors
For Immediate Release
A comprehensive review of experimental data reveals the nuanced and complex interactions of Edrophonium with both nicotinic and muscarinic acetylcholine receptors. While primarily known as a short-acting acetylcholinesterase inhibitor, Edrophonium exhibits direct, albeit lower-affinity, interactions with these critical cholinergic receptors, influencing their function in distinct ways. This guide provides a detailed comparison of these effects, supported by experimental data, to inform researchers and drug development professionals in the fields of pharmacology and neuroscience.
Edrophonium's principal mechanism of action is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby amplifying its effect at both nicotinic and muscarinic receptors.[1][2][3][4] However, direct interactions with the receptors themselves contribute to its overall pharmacological profile.
Quantitative Comparison of Edrophonium's Receptor Interactions
The following tables summarize the available quantitative data on the effects of Edrophonium on nicotinic and muscarinic receptors.
Table 1: Edrophonium's Effects on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Parameter | Value | Experimental Context |
| α2βγδ (muscle-type) | IC50 | 82.1 ± 5.0 µM | Inhibition of nAChR current at -60 mV |
| IC50 | 50.8 ± 2.7 µM | Inhibition of nAChR current at -90 mV | |
| IC50 | 41.1 ± 1.3 µM | Inhibition of nAChR current at -120 mV | |
| Acetylcholine-activated ion channels | Concentration to reduce open time by 50% | 3.8 µM | Single-channel recording from BC3H1 cells |
| Sympathetic Ganglia | ED50 | 163.5 µM | Decrease in compound action potential amplitude |
Binding affinity data (Ki or IC50) for specific neuronal nicotinic receptor subtypes such as α4β2 and α7 were not available in the reviewed literature.
Table 2: Edrophonium's Effects on Muscarinic Acetylcholine Receptors (mAChRs)
| Receptor Subtype | Parameter | Value | Experimental Context |
| M2 | Apparent Dissociation Constant (Kd) | 21 µM | Radioligand binding assay with [3H]NMS |
| pA2 | 4.61 | Functional study on guinea pig atria | |
| M3 | Apparent Dissociation Constant (Kd) | 34 µM | Radioligand binding assay with [3H]NMS |
| pA2 | 4.03 | Functional study on guinea pig trachea |
In-Depth Analysis of Receptor Interactions
Nicotinic Receptors:
Edrophonium's interaction with nicotinic receptors is characterized by a direct, voltage-dependent channel block.[5] This means its inhibitory effect is more pronounced at more negative membrane potentials. Studies on the muscle-type α2βγδ nAChR have demonstrated this phenomenon, with IC50 values decreasing as the cell membrane is hyperpolarized.[5] Furthermore, Edrophonium has been shown to shorten the open time of acetylcholine-activated ion channels, suggesting an alteration of channel kinetics.[6] At higher concentrations, Edrophonium can also block synaptic transmission in sympathetic ganglia, indicating an effect on neuronal nAChRs.[6]
Muscarinic Receptors:
In contrast to its effects on nicotinic receptors, Edrophonium acts as a competitive antagonist at M2 and M3 muscarinic receptors.[7] Radioligand binding studies have determined its apparent dissociation constants for these receptors to be in the micromolar range.[7] Functional studies corroborate these findings, with pA2 values indicating competitive antagonism.[7] An in silico and in vivo study suggested potential M3 receptor agonist activity; however, this is likely an indirect consequence of acetylcholinesterase inhibition rather than a direct agonistic effect, especially when weighed against the direct evidence from binding and functional assays.[8]
Signaling Pathways
The differential effects of Edrophonium on nicotinic and muscarinic receptors can be further understood by examining their respective signaling pathways.
Nicotinic receptors are ligand-gated ion channels. Upon binding of acetylcholine, they undergo a conformational change that opens a channel permeable to cations, primarily Na+ and Ca2+. This leads to membrane depolarization and, in the case of Ca2+ influx, the activation of various downstream signaling cascades, such as the PI3K-Akt pathway.
Muscarinic receptors are G-protein coupled receptors (GPCRs). M1, M3, and M5 subtypes couple to Gq proteins, activating phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C. M2 and M4 subtypes couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
The characterization of Edrophonium's effects on these receptors relies on established experimental techniques.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a ligand (in this case, Edrophonium) to a receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the unlabeled test compound (Edrophonium).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp Electrophysiology
This technique is used to measure the ion flow across the membrane of a single cell while holding the membrane potential at a set level, allowing for the study of ion channel function.
Methodology:
-
Cell Preparation: A single cell expressing the ion channel of interest (e.g., a nicotinic receptor) is isolated.
-
Gigaseal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is held at a constant value by the voltage clamp amplifier.
-
Drug Application: An agonist is applied to activate the ion channels, and the effect of co-applying Edrophonium is observed.
-
Current Recording: The amplifier measures the current that is required to maintain the clamped membrane potential, which is equal and opposite to the current flowing through the ion channels.
-
Data Analysis: The recorded currents are analyzed to determine the effects of Edrophonium on channel properties, such as the amplitude and kinetics of the current.
Conclusion
Edrophonium's interaction with cholinergic receptors is multifaceted. While its primary clinical relevance stems from its potent, short-acting inhibition of acetylcholinesterase, its direct effects on nicotinic and muscarinic receptors, although of lower affinity, contribute to its overall pharmacological profile. At nicotinic receptors, it acts as a voltage-dependent channel blocker and alters channel kinetics. Conversely, at M2 and M3 muscarinic receptors, it behaves as a competitive antagonist. A thorough understanding of these dichotomous interactions is crucial for the interpretation of experimental results and for the development of more selective cholinergic agents.
References
- 1. Roles of nicotinic receptors in acetylcholinesterase inhibitor-induced neuroprotection and nicotinic receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Effects of cholinesterase inhibitors on rat nicotinic receptor levels in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic inhibitory effects of edrophonium on sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edrophonium - Wikipedia [en.wikipedia.org]
Replicating Historical Edrophonium Bromide Studies: A Comparative Guide for Baseline Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edrophonium bromide with other key acetylcholinesterase inhibitors, Neostigmine and Pyridostigmine, based on historical experimental data. It is designed to assist researchers in replicating and building upon foundational studies by offering detailed methodologies and comparative performance metrics.
Comparative Performance of Acetylcholinesterase Inhibitors
The following table summarizes key pharmacodynamic properties of Edrophonium, Neostigmine, and Pyridostigmine from historical studies. These values are primarily derived from studies investigating the antagonism of neuromuscular blockade induced by agents such as pancuronium and d-tubocurarine.
| Parameter | Edrophonium | Neostigmine | Pyridostigmine | Source(s) |
| Onset of Action | Rapid (30-60 seconds) | Slower than Edrophonium | Slowest | [1][2] |
| Duration of Action | Short (5-15 minutes) | Longer than Edrophonium | Longest | [1][2] |
| Potency (relative to Neostigmine) | Less Potent | - | Less Potent | [3] |
| ED50 (Antagonism of Pancuronium Blockade) | 0.17 mg/kg | 0.013 mg/kg | 0.085 mg/kg | [4] |
| ED50 (Antagonism of d-Tubocurarine Blockade) | 0.27 mg/kg | 0.017 mg/kg | 0.11 mg/kg | [4] |
Signaling Pathway of this compound at the Neuromuscular Junction
The primary mechanism of action for this compound is the reversible inhibition of the enzyme acetylcholinesterase (AChE) at the neuromuscular junction. By blocking AChE, Edrophonium prevents the breakdown of acetylcholine (ACh), leading to its accumulation in the synaptic cleft. This increased concentration of ACh enhances the stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, thereby improving neuromuscular transmission and increasing muscle strength.
Mechanism of Edrophonium at the neuromuscular junction.
Experimental Protocols
The Tensilon Test for Myasthenia Gravis (Historical Protocol)
This protocol outlines the historical procedure for the Tensilon (this compound) test, which was used for the diagnosis of myasthenia gravis.
Objective: To assess the effect of this compound on muscle strength to aid in the diagnosis of myasthenia gravis.
Materials:
-
This compound solution (typically 10 mg/mL)
-
Sterile syringes and needles
-
Atropine sulfate solution (for managing potential cholinergic side effects)
-
Emergency resuscitation equipment
-
Sphygmomanometer and stethoscope
-
Watch or stopwatch
Procedure:
-
Baseline Assessment:
-
A thorough neurological examination is conducted to identify and quantify the patient's muscle weakness. Specific muscle groups showing clear deficits (e.g., extraocular muscles causing ptosis or diplopia, limb muscles) are selected for observation.
-
Baseline vital signs, including heart rate and blood pressure, are recorded.
-
-
Preparation:
-
A syringe is prepared with 10 mg of this compound.
-
A separate syringe with atropine is readily available as an antidote for severe cholinergic reactions (e.g., bradycardia, bronchospasm).
-
-
Test Dose Administration:
-
An initial intravenous (IV) test dose of 2 mg of this compound is administered.
-
The patient is observed for 30-45 seconds for any adverse reactions (e.g., fasciculations, increased salivation, bradycardia) and for any improvement in muscle strength in the pre-selected muscle groups.
-
-
Main Dose Administration:
-
If no significant adverse effects occur and there is no definitive improvement in muscle strength with the test dose, the remaining 8 mg of this compound is administered intravenously.
-
-
Assessment of Response:
-
The patient's muscle strength in the targeted muscle groups is continuously assessed for the next 5 minutes.
-
A positive test is indicated by a brief, objective improvement in muscle function. For example, resolution of ptosis, improved extraocular movements, or increased limb strength.
-
The duration of the improvement is noted. The effects of Edrophonium are transient, typically lasting only a few minutes.
-
-
Post-Test Monitoring:
-
The patient is monitored for at least 15-30 minutes after the test for any delayed adverse reactions.
-
Vital signs are re-checked.
-
In Vivo Assessment of Neuromuscular Blockade Antagonism in an Animal Model (Representative Historical Protocol)
This protocol describes a typical experimental workflow for evaluating the efficacy of this compound in reversing neuromuscular blockade in an animal model, based on historical research practices.
Objective: To determine the dose-response relationship of this compound in antagonizing a neuromuscular blocking agent.
Materials:
-
Anesthetized animal model (e.g., rabbit, cat)
-
Neuromuscular blocking agent (e.g., d-tubocurarine, pancuronium)
-
This compound solutions of varying concentrations
-
Apparatus for recording muscle twitch tension (e.g., force-displacement transducer)
-
Nerve stimulator (for delivering supramaximal stimuli)
-
Data acquisition system
-
IV catheters and infusion pumps
Procedure:
-
Animal Preparation:
-
The animal is anesthetized, and a stable level of anesthesia is maintained throughout the experiment.
-
The trachea is intubated, and ventilation is controlled to maintain normal blood gas levels.
-
The sciatic or ulnar nerve is surgically exposed for stimulation.
-
The corresponding muscle (e.g., tibialis anterior, adductor pollicis) is isolated, and its tendon is attached to a force-displacement transducer to measure isometric twitch tension.
-
IV catheters are placed for drug administration.
-
-
Induction of Neuromuscular Blockade:
-
The nerve is stimulated with single supramaximal square-wave pulses (e.g., 0.2 ms duration) at a slow rate (e.g., 0.1 Hz).
-
A stable baseline twitch tension is recorded.
-
The neuromuscular blocking agent is administered intravenously until a stable, profound neuromuscular blockade is achieved (e.g., 90-95% depression of twitch height).
-
-
Antagonism of Blockade:
-
Once a stable level of neuromuscular blockade is established, a specific dose of this compound is administered intravenously.
-
The recovery of twitch tension is recorded continuously until it returns to the pre-blockade baseline or reaches a plateau.
-
-
Data Analysis:
-
The time to onset of action and the duration of action of this compound are measured.
-
The percentage of recovery of twitch tension at various time points is calculated.
-
The experiment is repeated with different doses of this compound to construct a dose-response curve.
-
The ED50 (the dose required to produce 50% of the maximal effect) is calculated from the dose-response curve.
-
In vivo animal study workflow for Edrophonium.
References
- 1. Neostigmine, pyridostigmine, and edrophonium as antagonists of pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-responses for edrophonium during antagonism of vecuronium block in young and older adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neostigmine, pyridostigmine and edrophonium as antagonists of deep pancuronium blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
Edrophonium's Reversal Efficacy: A Comparative Guide for Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of edrophonium in antagonizing different classes of neuromuscular blocking agents (NMBAs). The information presented is supported by experimental data to assist in research and development.
Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor.[1][2] Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme at the neuromuscular junction, leading to an accumulation of acetylcholine (ACh).[2][3] This increased concentration of ACh then competes with non-depolarizing NMBAs for nicotinic receptors, thereby reversing the neuromuscular blockade.[4]
Comparison of Edrophonium's Efficacy against Non-Depolarizing and Depolarizing NMBAs
The effectiveness of edrophonium as a reversal agent is highly dependent on the type of neuromuscular blocking agent used.
Non-Depolarizing Neuromuscular Blocking Agents
Edrophonium is clinically indicated for the reversal of neuromuscular blockade induced by non-depolarizing agents.[2][5] These agents act as competitive antagonists at the postsynaptic acetylcholine receptors. By increasing the concentration of acetylcholine, edrophonium helps to restore neuromuscular transmission.
The efficacy of edrophonium in antagonizing various non-depolarizing NMBAs has been evaluated in several studies. The following table summarizes key quantitative data from this research.
| Neuromuscular Blocking Agent | Edrophonium Dose | Key Findings | Reference |
| Pancuronium | Incremental doses up to 0.5 mg/kg | Adequate reversal was achieved in all patients who had spontaneously recovered to at least a train-of-four (TOF) fade ratio of 0.10. The response was unpredictable when the TOF count was three or fewer. | |
| Vecuronium | 0.75 mg/kg | Reversal time to a TOF ratio of 0.7 was significantly longer with edrophonium (18.7 min) compared to neostigmine 0.04 mg/kg (9.8 min) when administered at 10% twitch height recovery. | [5] |
| Vecuronium | 1.5 mg/kg | Reversal time to a TOF ratio of 0.7 (10.3 min) was similar to that of neostigmine 0.04 mg/kg (9.8 min) when administered at 10% twitch height recovery. | [5] |
| Rocuronium | 0.5 mg/kg | Edrophonium effectively shortened the recovery from rocuronium-induced neuromuscular block. | |
| Cisatracurium | 0.5 mg/kg | Edrophonium effectively shortened the recovery from cisatracurium-induced neuromuscular block. | |
| Mivacurium | 0.5 mg/kg | Edrophonium administration did not shorten the complete recovery from mivacurium-induced block. | |
| Mivacurium | 0.125 mg/kg | Hastened reversal of deep mivacurium-induced block by approximately four minutes compared to spontaneous recovery. Higher doses provided no additional benefit. |
Depolarizing Neuromuscular Blocking Agents
The use of edrophonium to antagonize depolarizing NMBAs, with succinylcholine being the primary example, is complex and generally not recommended.[6] Depolarizing agents function by initially stimulating the acetylcholine receptors, causing depolarization, followed by a period where the receptors become desensitized and unresponsive to acetylcholine.
The interaction between edrophonium and succinylcholine-induced blockade is dependent on the phase of the block:
-
Phase I Block (Depolarizing Phase): In this initial phase, the administration of an acetylcholinesterase inhibitor like edrophonium can potentiate or prolong the neuromuscular blockade.[7] The increased acetylcholine at the neuromuscular junction can exacerbate the depolarization, leading to a longer duration of paralysis.
-
Phase II Block (Desensitizing Phase): With prolonged or repeated administration of succinylcholine, the neuromuscular block can transition to a Phase II block, which exhibits characteristics similar to a non-depolarizing block, such as fade on train-of-four stimulation. During this phase, edrophonium may have an antagonistic effect.[8] One study found that a train-of-four ratio of 0.4 or less reliably predicted antagonism by edrophonium.[8] However, the response can be unpredictable, and only partial antagonism may be achieved.[9]
Caution: The use of anticholinesterases to reverse a succinylcholine-induced block is not a standard clinical practice and can have unpredictable and potentially dangerous outcomes.
Experimental Protocols
General Protocol for Assessing Reversal of Non-Depolarizing NMBAs
-
Subject Population: Human patients classified as ASA physical status I or II undergoing elective surgery.
-
Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., propofol, nitrous oxide, and an opioid like alfentanil).
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist, and the evoked mechanical response of the adductor pollicis muscle is recorded. This is often done using a force-displacement transducer. Train-of-four (TOF) stimulation is a common monitoring modality.
-
Induction of Neuromuscular Blockade: A specific non-depolarizing NMBA is administered intravenously to achieve a desired level of neuromuscular blockade (e.g., >95% depression of the first twitch of the TOF).
-
Antagonism of Blockade: Once a stable and profound block is established and the surgical procedure is complete, edrophonium is administered intravenously at a specified dose. In comparative studies, other groups may receive a different antagonist (e.g., neostigmine) or a placebo (e.g., saline).
-
Measurement of Recovery: The primary endpoint is typically the time taken for the TOF ratio (the ratio of the amplitude of the fourth twitch to the first twitch) to recover to a certain threshold, commonly 0.7 or 0.9, which indicates adequate recovery of neuromuscular function.
Protocol for Investigating Edrophonium's Effect on Succinylcholine Blockade
-
Subject Population and Anesthesia: Similar to the protocol for non-depolarizing agents.
-
Neuromuscular Monitoring: Continuous monitoring of the train-of-four response is crucial to differentiate between Phase I and Phase II block.
-
Induction and Maintenance of Blockade: Succinylcholine is administered to induce and maintain neuromuscular blockade. The development of TOF fade is indicative of a transition to a Phase II block.
-
Administration of Edrophonium: Edrophonium is administered at a specific point during the blockade, and the effect on the TOF ratio and twitch height is observed.
-
Data Analysis: The change in the TOF ratio and the degree of antagonism or potentiation of the block are quantified.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway at the neuromuscular junction.
Caption: General experimental workflow for efficacy assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Edrophonium Chloride? [synapse.patsnap.com]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Edrophonium-chloride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. edrophonium chloride [glowm.com]
- 7. Effects of cholinesterase inhibitors on the neuromuscular blocking action of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Train-of-four fade and edrophonium antagonism of neuromuscular block by succinylcholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinylcholine apnoea: attempted reversal with anticholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Edrophonium Bromide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of edrophonium bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principle: Hazardous Waste Management
This compound and its containers must be treated as hazardous pharmaceutical waste. The primary disposal method is through a licensed and approved waste disposal contractor. Under no circumstances should it be disposed of in the regular trash or flushed down the drain.[1][2][3] Disposal must always be conducted in accordance with local, state, and federal regulations.[1][2][4]
Hazard Identification and Classification
Proper classification is the first step in safe handling and disposal. This compound (often supplied as edrophonium chloride) is classified as a toxic substance.[1] Key identifiers and hazard statements are summarized below.
| Classification System | Identifier/Code | Description |
| GHS Hazard Statements | H302 | Harmful if swallowed.[4] |
| H315 | Causes skin irritation.[4] | |
| H319 | Causes serious eye irritation.[4] | |
| H335 | May cause respiratory irritation.[4] | |
| H336 | May cause drowsiness or dizziness. | |
| H370 | Causes damage to organs. | |
| UN Transport Information | UN Number | UN 2811[1] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Toxic solid, organic, n.o.s.)[1] |
Note: This data is presented to emphasize the hazardous nature of the compound, which dictates the required disposal route.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn.
-
Eye Protection: Wear safety glasses with side-shields or goggles.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling powders or creating dust, work in a fume hood or use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat.
Step 2: Waste Segregation and Containment Proper segregation prevents accidental mixing with incompatible materials and ensures correct disposal.
-
Designated Waste Container: Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, wipes), and the first rinse from any cleaned containers, in a dedicated, clearly labeled hazardous waste container.[5]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents (i.e., "this compound Waste").
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[4][5]
Step 3: Managing Spills and Contaminated Materials In case of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup: Absorb liquid spills with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]
-
Disposal of Cleanup Materials: All materials used for cleanup must be placed in the designated hazardous waste container.[4]
Step 4: Arranging for Professional Disposal
-
Contact an EHS Professional: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and information on the quantity and nature of the waste.
-
Schedule Pickup: Arrange for a scheduled pickup of the waste. Do not allow hazardous waste to accumulate for extended periods.
Step 5: Documentation Maintain accurate records of hazardous waste disposal. This is a legal requirement and a key component of laboratory safety management. Your EHS department or contractor will typically provide the necessary forms, such as a hazardous waste manifest.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] These regulations establish a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[6] A key provision for healthcare and research facilities is the prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering).[3]
Disclaimer: This document provides guidance based on publicly available safety data. It is not a substitute for institutional protocols or a formal consultation with an Environmental Health and Safety (EHS) professional. Always consult your institution's specific procedures and comply with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
